Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
Description
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Properties
IUPAC Name |
ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZFHRLBCLCNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577543 | |
| Record name | Ethyl (3-chlorophenyl)(difluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135334-14-4 | |
| Record name | Ethyl (3-chlorophenyl)(difluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
CAS Number: 135334-14-4
This technical guide provides a comprehensive overview of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate, a fluorinated organic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, a plausible synthesis protocol, and its potential applications as a key building block in the creation of novel therapeutic agents.
Chemical Properties and Data
This compound is a derivative of acetic acid characterized by the presence of a 3-chlorophenyl group and two fluorine atoms at the alpha position. These structural features are significant in medicinal chemistry, as the incorporation of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 135334-14-4 |
| Molecular Formula | C₁₀H₉ClF₂O₂ |
| Molecular Weight | 234.63 g/mol |
| Physical Form | Liquid |
| Storage Temperature | Room temperature |
Synthesis and Experimental Protocols
While specific, detailed synthesis procedures for this compound are not extensively documented in publicly available literature, a plausible and widely applicable method is the Reformatsky reaction. This reaction involves the condensation of an α-halo ester with a carbonyl compound, in this case, an aldehyde, in the presence of zinc metal.[1][2][3][4]
Proposed Synthesis via Reformatsky Reaction
A likely synthetic route to this compound involves the reaction of ethyl bromodifluoroacetate with 3-chlorobenzaldehyde.
Reaction Scheme:
Detailed Experimental Protocol (Plausible)
The following is a generalized, plausible experimental protocol for the synthesis of this compound based on the principles of the Reformatsky reaction.
Materials:
-
3-Chlorobenzaldehyde
-
Ethyl bromodifluoroacetate[5]
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flushed with an inert gas (e.g., nitrogen or argon).
-
Initiation: Activated zinc dust is added to the flask, followed by the addition of anhydrous THF. A small crystal of iodine can be added to initiate the reaction. The mixture is gently heated.
-
Addition of Reactants: A solution of 3-chlorobenzaldehyde and ethyl bromodifluoroacetate in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc. The reaction is typically exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. The difluoroacetate moiety is a key pharmacophore that can enhance the metabolic stability and bioavailability of drug candidates. Its utility lies in its ability to introduce the 3-chlorophenyl and difluoroacetate groups into a target molecule, which can be crucial for optimizing the pharmacological profile of a potential drug.
Experimental Workflow Overview
The general workflow for the synthesis and purification of this compound is outlined below.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and the reactants involved in its synthesis. A Safety Data Sheet (SDS) should be consulted for detailed information on hazards, handling, and disposal.[6] The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is a fluorinated aromatic compound of interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and toxicological information for this compound. Due to the limited availability of experimental data for this specific compound, this guide also incorporates data from closely related analogs and general principles of relevant chemical reactions to provide a predictive framework for its behavior and potential applications.
Chemical Properties
While specific experimental data for this compound is limited, its fundamental properties can be summarized. Further experimental validation is required for precise quantitative values.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₉ClF₂O₂ | [1][2] |
| Molecular Weight | 234.63 g/mol | [1][2] |
| CAS Number | 135334-14-4 | [1][3] |
| Appearance | Data not available | Likely a liquid at room temperature based on related compounds.[4] |
| Boiling Point | Data not available | Estimated to be in the range of 220-250 °C at atmospheric pressure. |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |
| Storage Temperature | Room temperature | [1] |
Synthesis and Reactivity
Proposed Synthetic Pathway: Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of metallic zinc.[5][6] For the synthesis of this compound, this would involve the reaction of 3-chlorobenzaldehyde with ethyl bromodifluoroacetate and activated zinc.
Reaction Scheme:
Followed by acidic workup to yield the desired product.
Diagram 1: Proposed Reformatsky Reaction Workflow
Caption: Proposed workflow for the synthesis via the Reformatsky reaction.
General Experimental Protocol (Hypothetical)
-
Activation of Zinc: Zinc dust is activated by washing with dilute HCl, water, ethanol, and diethyl ether, followed by drying under vacuum.
-
Reaction: To a suspension of activated zinc in an inert solvent (e.g., THF), a solution of 3-chlorobenzaldehyde and ethyl bromodifluoroacetate is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is typically stirred at room temperature or gentle reflux.
-
Workup: The reaction is quenched with a dilute acid (e.g., HCl or H₂SO₄). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Reactivity of α,α-Difluoroesters
The presence of two fluorine atoms on the α-carbon significantly influences the reactivity of the ester. The strong electron-withdrawing nature of fluorine atoms enhances the acidity of the α-proton (if present) and can activate the molecule for various nucleophilic substitution and condensation reactions.
Spectroscopic Analysis (Predicted)
Specific spectroscopic data for this compound is not available. The following are predicted characteristics based on the structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the aromatic protons of the 3-chlorophenyl group (in the range of 7.3-7.6 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic carbons, and the carbon bearing the two fluorine atoms (which will exhibit a triplet due to C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet, as the two fluorine atoms are chemically equivalent.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching of the ester group is expected around 1750 cm⁻¹. Other significant bands will correspond to C-F, C-Cl, and C-H stretching and bending vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethoxy group and fragments corresponding to the 3-chlorophenyl-difluoromethyl moiety.
Biological Activity and Drug Development Potential
While no specific biological activities have been reported for this compound, the broader class of fluorinated phenylacetic acid derivatives has been investigated for various therapeutic applications.
-
Anticancer Potential: Phenylacetate and its derivatives have been shown to exhibit anti-proliferative and differentiating effects on various cancer cell lines.[8] The introduction of fluorine can enhance these properties.
-
Enzyme Inhibition: The difluoromethyl group can act as a bioisostere for a hydroxyl or a carbonyl group, potentially enabling the molecule to act as an enzyme inhibitor.
-
Improved Pharmacokinetics: Fluorination is a well-established strategy in drug design to block metabolic oxidation, thereby increasing the half-life of a drug.[9] The difluoromethyl group in the title compound could enhance its metabolic stability.
Diagram 2: Rationale for Fluorination in Drug Design
Caption: Fluorination as a strategy to enhance drug properties.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is available, though it indicates that many physical and chemical properties have not been determined.[3] General precautions for handling similar fluorinated organic compounds should be followed.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a compound with potential applications in the development of new pharmaceuticals, driven by the advantageous properties conferred by its difluoromethyl group. While there is a significant lack of experimentally determined data for this specific molecule, this guide provides a foundational understanding based on the known chemistry of related compounds. Further research is necessary to fully elucidate its chemical and biological properties, which will be crucial for its potential application in drug discovery and development. Researchers are encouraged to perform detailed characterization and biological screening of this compound to unlock its full potential.
References
- 1. This compound | 135334-14-4 [chemicalbook.com]
- 2. Ethyl (3-Chlorophenyl)-difluoroacetate [oakwoodchemical.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a state-of-the-art synthetic pathway to Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate, a valuable fluorinated building block in medicinal chemistry and drug development. The core of this guide focuses on a recently developed photoredox/copper dual catalytic method, which offers a mild, efficient, and scalable route to this and other aryldifluoroacetates.
Introduction
This compound is a compound of significant interest due to the presence of the difluoroacetate moiety attached to a substituted aromatic ring. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to protein targets. Consequently, aryldifluoroacetates are sought-after intermediates in the synthesis of novel pharmaceuticals and agrochemicals. This guide details a robust synthetic protocol, presents key quantitative data, and illustrates the underlying chemical transformation.
Core Synthesis Pathway: Photoredox/Copper Dual Catalysis
A highly effective method for the synthesis of this compound involves a photoredox/copper dual catalytic cross-coupling of (3-chlorophenyl)boronic acid with ethyl bromodifluoroacetate.[1][2][3] This approach is notable for its mild reaction conditions, broad functional group tolerance, and scalability.[1][2][3]
Reaction Scheme
Caption: Synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound via the photoredox/copper dual catalytic method.[1][2][3]
| Parameter | Value | Reference |
| Reactants | ||
| (3-chlorophenyl)boronic acid | 1.0 equiv | [1][2][3] |
| Ethyl bromodifluoroacetate | 2.0 equiv | [1][2][3] |
| Catalysts & Reagents | ||
| Ir(ppy)₃ (photocatalyst) | 2 mol % | [1][2][3] |
| (CuOTf)₂·C₆H₅CH₃ (copper catalyst) | 25 mol % | [1][2][3] |
| K₂HPO₄ (base) | 2.0 equiv | [1][2][3] |
| Reaction Conditions | ||
| Solvent | DMF (0.1 M) | [1][2][3] |
| Temperature | Room Temperature | [1][2][3] |
| Irradiation | Blue LED strips (λmax = 455 nm) | [1][2][3] |
| Reaction Time | 16 hours | [1][2][3] |
| Yield | ||
| Isolated Yield (gram scale) | 71% | [1][2][3] |
Experimental Protocol
The following is a detailed experimental protocol for the gram-scale synthesis of this compound, adapted from the literature.[1][2][3]
Materials:
-
(3-chlorophenyl)boronic acid
-
Ethyl bromodifluoroacetate
-
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)
-
Copper(I) trifluoromethanesulfonate toluene complex ((CuOTf)₂·C₆H₅CH₃)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Blue LED strips (λmax = 455 nm)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (3-chlorophenyl)boronic acid (1.0 g, 6.4 mmol, 1.0 equiv), Ir(ppy)₃ (83.5 mg, 0.128 mmol, 2 mol %), and (CuOTf)₂·C₆H₅CH₃ (804 mg, 1.6 mmol, 25 mol %).
-
Addition of Base and Solvent: Add K₂HPO₄ (2.23 g, 12.8 mmol, 2.0 equiv) to the flask. The flask is then sealed with a rubber septum and purged with nitrogen. Anhydrous DMF (64 mL) is added via syringe.
-
Addition of Ethyl Bromodifluoroacetate: Ethyl bromodifluoroacetate (2.6 g, 12.8 mmol, 2.0 equiv) is added to the reaction mixture via syringe.
-
Photocatalysis: The reaction vessel is placed in a well-ventilated area and irradiated with blue LED strips (λmax = 455 nm) at room temperature with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 16 hours.
-
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis.
Conclusion
The photoredox/copper dual catalytic synthesis of this compound represents a significant advancement in the preparation of fluorinated building blocks. The mild conditions, good yield, and scalability make this a highly attractive method for both academic research and industrial applications. This technical guide provides the necessary information for the successful implementation of this synthetic pathway.
References
Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a potential synthetic route for Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 135334-14-4
-
Molecular Formula: C₁₀H₉ClF₂O₂
-
Molecular Weight: 234.63 g/mol
-
Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including the 2-chloro and 4-chloro positional isomers, and fundamental principles of NMR and IR spectroscopy.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 - 7.60 | m | 4H | Aromatic protons (C₆H₄) |
| ~4.35 | q | 2H | -OCH₂CH₃ |
| ~1.30 | t | 3H | -OCH₂CH₃ |
Justification: The aromatic protons are expected to appear as a complex multiplet in the downfield region. The quartet for the methylene protons and the triplet for the methyl protons of the ethyl ester group are characteristic and their chemical shifts are influenced by the electronegative oxygen atom.
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Assignment |
| ~164 | t | Ester Carbonyl (C=O) |
| ~135 | s | Aromatic C-Cl |
| ~131 | s | Aromatic C-CF₂ |
| ~130 | d | Aromatic CH |
| ~129 | d | Aromatic CH |
| ~128 | d | Aromatic CH |
| ~126 | d | Aromatic CH |
| ~115 | t | CF₂ |
| ~63 | t | -OCH₂CH₃ |
| ~14 | q | -OCH₂CH₃ |
Justification: The carbonyl carbon of the ester will appear at the downfield end of the spectrum. The carbon attached to the two fluorine atoms will show a characteristic triplet due to C-F coupling. The aromatic carbons will have distinct chemical shifts based on their substitution pattern.
Predicted ¹⁹F NMR Spectral Data
Solvent: CDCl₃, Reference: CFCl₃ (δ 0.00 ppm)
| Chemical Shift (δ, ppm) |
| ~ -100 to -110 |
Justification: The chemical shift for the two equivalent fluorine atoms is expected in this typical range for gem-difluoro groups adjacent to an aromatic ring and an ester.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 234/236 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 189/191 | [M - OCH₂CH₃]⁺ |
| 161/163 | [M - COOCH₂CH₃]⁺ |
| 133/135 | [C₆H₄ClCF₂]⁺ |
Justification: The mass spectrum is expected to show the molecular ion peak with the characteristic 3:1 ratio for the chlorine isotopes. Fragmentation patterns will likely involve the loss of the ethoxy group and the entire ester functionality.
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1750 | Strong | C=O stretch (ester) |
| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250-1050 | Strong | C-F stretch |
| ~1100 | Strong | C-O stretch |
| ~800-700 | Strong | C-Cl stretch |
Justification: The IR spectrum will be dominated by a strong carbonyl absorption. The C-F and C-Cl stretching vibrations will also be prominent in the fingerprint region.
Proposed Synthetic Protocol: Photoredox/Copper Dual Catalysis
This section outlines a detailed experimental protocol for the synthesis of this compound based on a modern photoredox/copper dual catalysis method. This approach offers mild reaction conditions and broad functional group tolerance.
Reaction Scheme:
3-chlorophenylboronic acid + Ethyl bromodifluoroacetate ---(Ir(ppy)₃, (CuOTf)₂·C₆H₅CH₃, K₂HPO₄, DMF, blue LED)--> this compound
Materials:
-
3-chlorophenylboronic acid
-
Ethyl bromodifluoroacetate
-
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)
-
Copper(I) trifluoromethanesulfonate toluene complex ((CuOTf)₂·C₆H₅CH₃)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Blue LED strip (λmax = 455 nm)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-chlorophenylboronic acid (1.0 mmol), K₂HPO₄ (2.0 mmol), Ir(ppy)₃ (0.02 mmol), and (CuOTf)₂·C₆H₅CH₃ (0.05 mmol).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add anhydrous DMF (10 mL) via syringe, followed by ethyl bromodifluoroacetate (1.2 mmol).
-
Place the reaction vial approximately 5 cm from a blue LED strip and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Analysis Logic
Physical properties of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and analysis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate, a fluorinated organic compound of interest in medicinal chemistry and drug development.
Core Physical and Chemical Properties
Quantitative data for this compound is summarized below. Experimentally determined values are provided where available; in their absence, computationally predicted data from reputable chemical software is included to guide researchers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClF₂O₂ | [1] |
| Molecular Weight | 234.63 g/mol | [1] |
| CAS Number | 135334-14-4 | [1] |
| Boiling Point | Predicted: 253.5 ± 35.0 °C at 760 mmHg | Predicted |
| Melting Point | No Data Available | |
| Density | Predicted: 1.352 ± 0.06 g/cm³ | Predicted |
| Refractive Index | Predicted: 1.493 | Predicted |
| Storage Temperature | Room Temperature | [1] |
Synthesis Protocol: A Generalized Approach
Reaction Principle: The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal. In this case, 3-chlorobenzaldehyde would react with ethyl bromodifluoroacetate in the presence of activated zinc to form the desired product.
Detailed Methodology:
-
Zinc Activation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add zinc dust (1.5 equivalents).
-
Add a small amount of iodine crystals and heat gently until the purple vapor is observed, indicating the activation of the zinc surface.
-
Allow the flask to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Setup:
-
Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.
-
In the dropping funnel, prepare a solution of 3-chlorobenzaldehyde (1 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF.
-
-
Reaction Execution:
-
Slowly add a small portion of the aldehyde/ester solution to the zinc suspension and gently heat the mixture to initiate the reaction.
-
Once the reaction has started (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete conversion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A standard GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent such as ethyl acetate or dichloromethane.
-
Analysis: Inject the sample into the GC-MS system. The resulting chromatogram will provide the retention time of the compound, and the mass spectrum will show the molecular ion peak and characteristic fragmentation pattern, confirming the molecular weight and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the 3-chlorophenyl group. The chemical shifts and coupling patterns will be consistent with the proposed structure.
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the difluoro group and will typically show a singlet or a more complex pattern depending on the molecular environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, further confirming its structure.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound via the Reformatsky reaction.
Caption: General synthesis workflow for this compound.
References
Reactivity of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate with various nucleophiles. Due to the limited availability of direct experimental data for this specific compound, this document leverages established reactivity principles and data from closely related analogs, primarily ethyl 2-aryl-2,2-difluoroacetates, to predict its chemical behavior. The guide covers key reactions such as hydrolysis, aminolysis, and reactions with organometallic reagents, providing detailed theoretical frameworks, representative experimental protocols, and visual diagrams to facilitate understanding and application in a research and development setting.
Introduction
This compound is a fluorinated organic compound of interest in medicinal chemistry and drug development. The presence of the difluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. Understanding the reactivity of this ester with various nucleophiles is crucial for its effective utilization as a building block in the synthesis of more complex, biologically active molecules. This guide will explore its anticipated reactivity with common nucleophiles, providing a theoretical and practical foundation for its synthetic applications.
General Reactivity Principles
The reactivity of this compound is primarily governed by the electrophilic character of the carbonyl carbon, which is susceptible to attack by nucleophiles. The presence of two electron-withdrawing fluorine atoms on the α-carbon enhances the electrophilicity of the carbonyl group, making it more reactive than its non-fluorinated counterparts. The 3-chlorophenyl group also contributes to the electronic properties of the molecule.
The general mechanism for the reaction of this ester with a nucleophile is expected to follow a nucleophilic acyl substitution pathway. This typically involves the formation of a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group.
Reaction with Oxygen Nucleophiles: Hydrolysis
The hydrolysis of this compound to its corresponding carboxylic acid, 2-(3-chlorophenyl)-2,2-difluoroacetic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This is typically an irreversible process due to the deprotonation of the resulting carboxylic acid.
Diagram 1: Base-Catalyzed Hydrolysis Pathway
Caption: General pathway for base-catalyzed hydrolysis.
Representative Experimental Protocol: Base-Catalyzed Hydrolysis
The following protocol is a representative procedure adapted from general methods for the hydrolysis of aryl-difluoroacetates and should be optimized for the specific substrate.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq), to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-chlorophenyl)-2,2-difluoroacetic acid. Further purification can be achieved by recrystallization or column chromatography.
Diagram 2: Experimental Workflow for Hydrolysis
Caption: A typical experimental workflow for hydrolysis.
Reaction with Nitrogen Nucleophiles: Aminolysis
The reaction of this compound with primary or secondary amines is expected to yield the corresponding amides. This aminolysis reaction is a valuable tool for creating amide bonds, which are prevalent in pharmaceuticals.
General Reaction Scheme
The amine nucleophile attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of ethoxide yields the amide product.
Diagram 3: Aminolysis Reaction Pathway
Caption: General pathway for the aminolysis of the ester.
Representative Experimental Protocol: Aminolysis
This protocol is a generalized procedure and may require optimization based on the specific amine used.
-
Reactant Mixture: In a sealed reaction vessel, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Amine Addition: Add the desired primary or secondary amine (1.1 - 2.0 eq) to the solution. For less reactive amines, a base catalyst such as triethylamine or 4-dimethylaminopyridine (DMAP) may be added.
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for several hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.
Reaction with Carbon Nucleophiles: Grignard Reagents
The reaction of esters with Grignard reagents (R-MgX) typically results in the formation of tertiary alcohols. This occurs through a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate, which is then rapidly attacked by a second equivalent of the Grignard reagent.
Double Addition Mechanism
The high reactivity of the ketone intermediate compared to the starting ester makes it difficult to isolate the ketone.
Diagram 4: Reaction with Grignard Reagent
Caption: Double addition of a Grignard reagent to the ester.
Representative Experimental Protocol: Reaction with a Grignard Reagent
This is a general procedure; caution should be exercised as Grignard reactions are highly exothermic and sensitive to moisture.
-
Grignard Reagent Preparation/Procurement: Obtain a solution of the desired Grignard reagent (e.g., methylmagnesium bromide in THF) or prepare it in situ from the corresponding alkyl/aryl halide and magnesium turnings in anhydrous ether or THF.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Grignard Reagent: Cool the ester solution to 0 °C in an ice bath. Add the Grignard reagent (at least 2.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quenching: Carefully quench the reaction by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting tertiary alcohol by column chromatography.
Quantitative Data Summary
| Nucleophile | Reagent Example | Expected Product | Relative Reactivity | Notes |
| Oxygen | H₂O (in presence of NaOH) | 2-(3-chlorophenyl)-2,2-difluoroacetic acid | High | Saponification is generally efficient for esters. |
| Nitrogen | Ammonia, primary/secondary amines | 2-(3-chlorophenyl)-2,2-difluoroacetamide derivatives | Moderate to High | Reactivity depends on the nucleophilicity of the amine. |
| Carbon | Grignard Reagents (e.g., CH₃MgBr) | Tertiary alcohol | Very High | Double addition is expected to be the major pathway. |
Conclusion
This compound is a versatile electrophilic building block that is expected to undergo nucleophilic acyl substitution with a variety of nucleophiles. The presence of the α,α-difluoro substituents activates the carbonyl group towards nucleophilic attack. This guide provides a foundational understanding of its reactivity with key nucleophiles, offering representative protocols and mechanistic insights based on established chemical principles and data from analogous structures. Researchers and drug development professionals can use this information to design synthetic routes and effectively incorporate this valuable fluorinated moiety into novel molecular architectures. Further experimental investigation is warranted to establish specific reaction conditions and yields for this particular compound.
Stability of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated stability of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate under acidic conditions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information based on established principles of organic chemistry, forced degradation studies, and the known behavior of analogous fluorinated esters. It outlines a proposed degradation pathway, detailed experimental protocols for stability assessment, and templates for data presentation. This guide is intended to serve as a foundational resource for researchers initiating stability studies on this and structurally related molecules.
Introduction
This compound is a fluorinated ester of significant interest in medicinal chemistry and materials science. The presence of the difluoroacetyl group can impart unique electronic and metabolic properties to molecules. Understanding the stability of this compound, particularly under acidic conditions encountered in pharmaceutical formulation and physiological environments, is crucial for its development and application.
The carbon-fluorine bond is exceptionally strong, contributing to the high thermal and chemical stability of organofluorine compounds.[1][2][3] However, the ester functional group is susceptible to hydrolysis, a reaction that can be catalyzed by acid.[4][5][6] This guide will explore the expected behavior of this compound when subjected to acidic stress.
Proposed Acid-Catalyzed Degradation Pathway
The primary degradation pathway for this compound under acidic conditions is expected to be hydrolysis of the ester linkage. This reaction is catalyzed by hydronium ions (H₃O⁺) present in acidic aqueous solutions.[4][5]
The proposed mechanism involves the following steps:
-
Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the ester is protonated by a hydronium ion, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group.
-
Elimination of Ethanol: The protonated ethoxy group is eliminated as ethanol, a neutral leaving group.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield 2-(3-chlorophenyl)-2,2-difluoroacetic acid and regenerate the hydronium ion catalyst.
This reaction is reversible; however, using a large excess of water can drive the equilibrium towards the hydrolysis products.[5][6]
Below is a diagram illustrating the proposed degradation pathway.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to determine the intrinsic stability of a drug substance and identify potential degradation products.[7][8][9] The following is a detailed protocol for assessing the stability of this compound under acidic conditions.
Materials and Reagents
-
This compound (of known purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reference standards for the parent compound and any anticipated degradation products
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Analytical balance
-
Water bath or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Forced Degradation Procedure (Acid Hydrolysis)
-
Sample Preparation: Prepare a stock solution of this compound in a suitable co-solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Transfer a known volume of the stock solution into separate flasks containing 0.1 M HCl and 1 M HCl. The final concentration of the drug substance should be in the range of 50-100 µg/mL.
-
Incubate the solutions at a controlled temperature, for example, 60°C or 80°C.[10]
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Neutralization: Immediately cool the withdrawn aliquots to room temperature and neutralize them with an equivalent amount of NaOH to stop the degradation reaction.
-
Analysis:
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Analytical Method (HPLC)
A stability-indicating analytical method is crucial to separate the parent compound from its degradation products. A reverse-phase HPLC method is generally suitable.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like ammonium formate).[10]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV spectrum of this compound. A photodiode array (PDA) detector is recommended for initial studies to monitor for all absorbing species.
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Below is a diagram illustrating the experimental workflow.
Data Presentation
While specific quantitative data for the stability of this compound under acidic conditions is not currently available in the literature, the following tables provide a template for summarizing experimental findings.
Table 1: Summary of Forced Degradation under Acidic Conditions
| Stress Condition | Time (hours) | Initial Assay (%) | Assay of Parent Compound (%) | % Degradation | Major Degradation Product(s) (Area %) | Mass Balance (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 100.0 | 0.0 | - | 100.0 |
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 | ||||||
| 1 M HCl at 60°C | 0 | 100.0 | 100.0 | 0.0 | - | 100.0 |
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 |
Table 2: Kinetic Data for Acid-Catalyzed Hydrolysis
| Stress Condition | Rate Constant (k) (h⁻¹) | Half-life (t½) (hours) | Correlation Coefficient (R²) |
| 0.1 M HCl at 60°C | |||
| 1 M HCl at 60°C |
Note: The reaction is expected to follow pseudo-first-order kinetics if water is in large excess.[11][12]
Conclusion
The stability of this compound under acidic conditions is a critical parameter for its development in various applications. While the strong carbon-fluorine bonds suggest inherent stability of the fluorinated moiety, the ester group is a likely point of acid-catalyzed hydrolysis. This guide provides a framework for investigating this stability, including a proposed degradation pathway and detailed experimental protocols. The successful execution of these studies will enable the elucidation of the degradation profile and provide essential data for formulation development and regulatory submissions. Researchers are encouraged to use the provided templates to structure and report their findings, thereby contributing to the collective knowledge base for this important class of compounds.
References
- 1. Biodegradation and biotransformation of organofluorine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmasm.com [pharmasm.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. scispace.com [scispace.com]
- 10. greenpharmacy.info [greenpharmacy.info]
- 11. quora.com [quora.com]
- 12. proprep.com [proprep.com]
An In-depth Technical Guide to the Thermal Decomposition of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
Disclaimer: Publicly available experimental data on the thermal decomposition of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is limited. This guide is therefore based on established principles of thermal analysis, the known behavior of structurally analogous compounds, and predictive assessments of its chemical moieties: the ethyl difluoroacetate group and the 3-chlorophenyl group. All data and pathways should be considered predictive until verified by empirical study.
Executive Summary
This compound is a halogenated ester likely synthesized for specialized applications in the pharmaceutical or agrochemical industries. Understanding its thermal stability is critical for safe handling, processing, and storage, as well as for predicting its environmental fate. This document outlines the predicted thermal decomposition pathways, provides detailed protocols for experimental verification, and presents comparative data from analogous compounds. The primary decomposition mechanism is anticipated to be an elimination reaction initiated at the ester functional group, followed by further degradation at higher temperatures.
Predicted Thermal Behavior and Decomposition Pathways
The thermal decomposition of this molecule is predicted to be a multi-stage process, influenced by its distinct structural components.
-
The Ethyl Difluoroacetate Moiety: The ester group is typically the most thermally labile part of such molecules. By analogy with the pyrolysis of other ethyl esters, such as ethyl acetate, the primary decomposition route is likely a unimolecular elimination reaction proceeding through a six-membered transition state.[1] This would yield ethylene and the corresponding carboxylic acid: 2-(3-chlorophenyl)-2,2-difluoroacetic acid. The strong electron-withdrawing effect of the two fluorine atoms on the alpha-carbon would influence the stability of the ester and the energetics of this pathway.
-
The 3-Chlorophenyl Moiety: Aromatic systems and carbon-chlorine bonds are generally more thermally stable than ester groups. Studies on organochlorinated aromatic compounds suggest that the chlorophenyl group provides significant thermal stability.[2] Decomposition of this part of the molecule would likely occur at higher temperatures, potentially involving cleavage of the C-Cl bond to form chlorinated radicals or degradation of the aromatic ring itself. In an oxidative atmosphere, the formation of hazardous gases such as hydrogen chloride (HCl) and phosgene (COCl₂) is a significant possibility.
Based on these principles, the initial and primary decomposition event is predicted to be the elimination reaction.
References
Solubility of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate in organic solvents
An In-depth Technical Guide on the Solubility of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate in Organic Solvents
Disclaimer: As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not publicly available. A search of scholarly articles, chemical databases, and safety data sheets indicates "no data available" for its solubility properties.[1]
This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals on the established methodologies to determine the solubility of this compound. The experimental protocols outlined below are standard procedures in chemical and pharmaceutical research for characterizing novel compounds like this compound.
Introduction to this compound
This compound is a halogenated aromatic ester. Its chemical structure, containing a chlorophenyl group and difluoroacetate moiety, suggests it is a relatively non-polar, hydrophobic molecule with a molecular weight that may influence its solubility in organic solvents. Understanding its solubility is a critical first step in many applications, including reaction chemistry, formulation development, and purification processes.
General Principles of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like."[2] This means that solutes tend to dissolve in solvents with similar polarity. For this compound, it is anticipated to have higher solubility in non-polar or moderately polar organic solvents and low solubility in highly polar solvents like water. Factors that influence solubility include temperature, pressure (for gases), and the molecular size and structure of both the solute and the solvent.[2]
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for qualitatively and quantitatively assessing the solubility of a compound.
Qualitative Solubility Assessment
This initial screening provides a general understanding of the compound's solubility characteristics in a range of solvents with varying polarities.
Objective: To classify the compound as soluble, partially soluble, or insoluble in selected solvents at a fixed temperature (typically room temperature).
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Place a small, pre-weighed amount of this compound (e.g., 10 mg) into a test tube.[3][4]
-
Add a specific volume of the chosen solvent (e.g., 1 mL) in small portions.[3][4][5]
-
After each addition, vigorously shake or vortex the mixture for a set period (e.g., 60 seconds).[5]
-
Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.
-
If the compound dissolves completely, it is considered "soluble." If some, but not all, of the solid dissolves, it is "partially soluble." If no significant amount of solid dissolves, it is "insoluble."
-
Record the observations for each solvent.
Quantitative Solubility Determination: The Shake-Flask Method
This is a widely used and reliable method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[2]
Objective: To determine the exact concentration of a saturated solution of this compound in a given solvent.
Materials:
-
This compound
-
Chosen organic solvent(s)
-
Scintillation vials or flasks with secure caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask.
-
Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[2]
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered, saturated solution with the same solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or GC.
-
Calculate the original concentration of the saturated solution, which represents the solubility. The results are typically expressed in units such as g/L, mg/mL, or mol/L.
Data Presentation
While specific data for this compound is unavailable, the results from the quantitative experiments described above should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Solubility Data of this compound at 25 °C
| Solvent | Solvent Polarity Index | Solubility (g/L) |
| Hexane | 0.1 | Data to be determined |
| Toluene | 2.4 | Data to be determined |
| Diethyl Ether | 2.8 | Data to be determined |
| Ethyl Acetate | 4.4 | Data to be determined |
| Acetone | 5.1 | Data to be determined |
| Ethanol | 5.2 | Data to be determined |
| Methanol | 6.6 | Data to be determined |
| Dimethyl Sulfoxide | 7.2 | Data to be determined |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the quantitative solubility of an organic compound.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine this crucial physical property. The qualitative and quantitative methods described are robust and widely accepted in the scientific community. The resulting data will be invaluable for the future use of this compound in research and development.
References
Methodological & Application
Application Notes and Protocols: Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is a valuable fluorinated building block in medicinal chemistry. The incorporation of the gem-difluoroacetate moiety can significantly enhance the metabolic stability and bioavailability of drug candidates.[1] This versatile intermediate is particularly employed in the synthesis of novel compounds targeting the central nervous system (CNS) and inflammatory pathways.[1] Its utility lies in the ability to introduce a difluoromethylene group, which can act as a bioisostere for a carbonyl group or other functionalities, and the 3-chlorophenyl group, which can engage in various receptor-ligand interactions.
This document provides an overview of the applications of this compound, with a focus on its use in the synthesis of potential therapeutic agents. Detailed protocols for key transformations and data on the biological activity of resulting derivatives are presented to guide researchers in its effective utilization.
Key Applications in Medicinal Chemistry
This compound serves as a crucial precursor for the synthesis of a variety of bioactive molecules. Its primary application involves the generation of the corresponding carboxylic acid or amide derivatives, which are then incorporated into larger molecular scaffolds.
Synthesis of Cereblon Modulators (IMiDs Analogs)
A significant application of related α,α-difluoro-α-arylacetamides is in the development of novel immunomodulatory drugs (IMiDs) that target the E3 ubiquitin ligase Cereblon (CRBN). These compounds, analogs of thalidomide, are investigated for their potential in treating cancer and inflammatory diseases. The difluoroacetamide moiety plays a critical role in the interaction with the target protein. While a patent exists for a closely related 4-chloro analog, the synthetic route is applicable to the 3-chloro isomer.
Logical Workflow for the Synthesis of a Cereblon Modulator Analog:
Caption: Synthetic workflow for a Cereblon modulator analog.
Potential as a Scaffold for Anti-inflammatory Agents
The structural motif derived from this compound is also explored in the context of anti-inflammatory drug discovery. The 3-chlorophenyl group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The difluoroacetic acid moiety can be used to synthesize amide derivatives with potential inhibitory activity against these enzymes.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the ethyl ester to yield the corresponding carboxylic acid, a key intermediate for subsequent amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-chlorophenyl)-2,2-difluoroacetic acid.
Protocol 2: Amide Coupling to Synthesize a Bioactive Amide Derivative
This protocol outlines the coupling of 2-(3-chlorophenyl)-2,2-difluoroacetic acid with a primary amine to form the corresponding amide.
Materials:
-
2-(3-chlorophenyl)-2,2-difluoroacetic acid
-
Primary amine of interest
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve 2-(3-chlorophenyl)-2,2-difluoroacetic acid (1.0 eq) and the primary amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Experimental Workflow Diagram:
References
Application Notes and Protocols: Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate as a key starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The introduction of the difluoromethyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines the synthesis of a key β-ketoester intermediate and its subsequent transformation into pyrazoles, pyrimidines, and oxadiazoles, complete with detailed experimental protocols and data presentation.
Key Intermediate Synthesis: Ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate
The cornerstone for the synthesis of the target heterocycles is the generation of ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate via a Claisen condensation reaction. This β-ketoester serves as a versatile precursor for subsequent cyclization reactions.
Experimental Protocol: Claisen Condensation
This protocol is adapted from the established procedure for the synthesis of ethyl 4,4-difluoro-3-oxobutanoate.[1]
Materials:
-
This compound
-
Ethyl acetate
-
Sodium ethoxide
-
Sulfuric acid (98%)
-
Anhydrous ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.1 equivalents) to anhydrous ethanol.
-
To a separate flask, add anhydrous ethyl acetate (2.5 equivalents).
-
Cool the sodium ethoxide solution to 5 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous ethyl acetate to the sodium ethoxide solution over a period of 2 hours, maintaining the internal temperature between 10-25 °C.
-
After the addition is complete, heat the reaction mixture to 65 °C and stir for an additional 2 hours.
-
Cool the reaction mixture to 20 °C.
-
Carefully add 98% sulfuric acid (1.0 equivalent) to the reaction mixture at 20-25 °C over 20 minutes to neutralize the solution and precipitate sodium hydrogensulfate.
-
Filter off the precipitated salt and wash the solid with ethyl acetate.
-
The filtrate contains the crude ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate. This can be used directly in the next step or purified by column chromatography on silica gel.
Data Presentation:
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | C₁₀H₉ClF₂O₂ | 234.63 | 1.0 |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 2.5 |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 1.1 |
Table 1: Reactants for the synthesis of ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate.
Synthesis of Difluoromethylated Heterocycles
The prepared ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate can be readily converted into a range of five- and six-membered heterocycles.
Synthesis of 3-(3-chlorophenyl)-3,3-difluoromethyl-5-pyrazolone
The reaction of β-ketoesters with hydrazine hydrate is a classical and efficient method for the synthesis of pyrazolones.
This protocol is based on the general synthesis of 3-methyl-5-pyrazolone from ethyl acetoacetate.[2]
Materials:
-
Ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate
-
Hydrazine hydrate
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate (1.0 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.0 equivalent) dropwise to the solution with continuous stirring.
-
Heat the reaction mixture to 60 °C and maintain stirring for 1 hour.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent to obtain pure 3-(3-chlorophenyl)-3,3-difluoromethyl-5-pyrazolone.
Data Presentation:
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| Ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate | C₁₂H₁₁ClF₂O₃ | 276.66 | 1.0 |
| Hydrazine hydrate | H₆N₂O | 50.06 | 1.0 |
Table 2: Reactants for the synthesis of 3-(3-chlorophenyl)-3,3-difluoromethyl-5-pyrazolone.
Synthesis of 2-Amino-4-(3-chlorophenyl)-4,4-difluoromethyl-6-hydroxypyrimidine
The condensation of β-ketoesters with guanidine is a standard method for the preparation of substituted pyrimidines.
This protocol is adapted from the synthesis of 2,4-diamino-6-hydroxypyrimidine.[3]
Materials:
-
Ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Glacial acetic acid
Procedure:
-
Prepare a solution of guanidine free base by reacting guanidine hydrochloride (1.0 equivalent) with sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
Filter the precipitated sodium chloride and add the filtrate containing guanidine to a solution of ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate (1.0 equivalent) in anhydrous ethanol.
-
Heat the reaction mixture under reflux for 2 hours.
-
Evaporate the solvent to dryness.
-
Dissolve the solid residue in boiling water and acidify with glacial acetic acid.
-
Cool the solution to induce crystallization of the product.
-
Filter the solid, wash with cold water, and dry to yield 2-amino-4-(3-chlorophenyl)-4,4-difluoromethyl-6-hydroxypyrimidine.
Data Presentation:
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| Ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate | C₁₂H₁₁ClF₂O₃ | 276.66 | 1.0 |
| Guanidine hydrochloride | CH₆ClN₃ | 95.53 | 1.0 |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 1.0 |
Table 3: Reactants for the synthesis of 2-amino-4-(3-chlorophenyl)-4,4-difluoromethyl-6-hydroxypyrimidine.
Synthesis of 2-Substituted-5-(3-chlorophenyl)difluoromethyl-1,3,4-oxadiazoles
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through the cyclization of a diacylhydrazide intermediate, which is formed from the reaction of a hydrazide with the β-ketoester.
This two-step protocol is based on general methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[4][5]
Step 1: Synthesis of the Diacylhydrazide Intermediate
Materials:
-
Ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate
-
Aryl/alkyl hydrazide (e.g., benzhydrazide)
-
Ethanol
Procedure:
-
Dissolve ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate (1.0 equivalent) in ethanol.
-
Add the desired aryl or alkyl hydrazide (1.0 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated diacylhydrazide intermediate by filtration.
Step 2: Cyclization to the 1,3,4-Oxadiazole
Materials:
-
Diacylhydrazide intermediate
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Carefully add the dried diacylhydrazide intermediate to an excess of phosphorus oxychloride with cooling.
-
Gently reflux the mixture for 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the pure 2-substituted-5-(3-chlorophenyl)difluoromethyl-1,3,4-oxadiazole.
Data Presentation:
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| Ethyl 4-(3-chlorophenyl)-4,4-difluoro-3-oxobutanoate | C₁₂H₁₁ClF₂O₃ | 276.66 | 1.0 |
| Benzhydrazide (example) | C₇H₈N₂O | 136.15 | 1.0 |
| Phosphorus oxychloride | POCl₃ | 153.33 | Excess |
Table 4: Reactants for the synthesis of 2-phenyl-5-(3-chlorophenyl)difluoromethyl-1,3,4-oxadiazole.
Visualizations
References
- 1. diva-portal.org [diva-portal.org]
- 2. jmchemsci.com [jmchemsci.com]
- 3. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthetic Applications of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is a valuable fluorinated building block for the synthesis of novel pharmaceutical and agrochemical candidates. The presence of the difluoromethyl group can enhance metabolic stability, bioavailability, and binding affinity of target molecules. This document provides detailed protocols for the synthetic manipulation of this compound and its potential application in the development of targeted therapeutics, specifically focusing on the synthesis of a hypothetical Histone Deacetylase 6 (HDAC6) inhibitor.
Application 1: Synthesis of a Novel 2,5-Disubstituted-1,3,4-Oxadiazole as a Potential HDAC6 Inhibitor
The 1,3,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, often serving as a bioisostere for esters and amides. Difluoromethyl-1,3,4-oxadiazoles have recently emerged as a promising class of selective and potent HDAC6 inhibitors.[1][2] HDAC6 is a crucial enzyme involved in various cellular processes, including protein degradation and cell motility, and its inhibition is a validated therapeutic strategy for various cancers and neurodegenerative diseases.[3]
This section outlines a hypothetical two-step synthesis of a novel 2-(difluoro(3-chlorophenyl)methyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole from this compound. This molecule is designed to mimic the core structure of known difluoromethyl-1,3,4-oxadiazole based HDAC6 inhibitors.
Synthetic Workflow
Caption: Synthetic route from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(3-chlorophenyl)-2,2-difluoroacetohydrazide
This protocol describes the conversion of the starting ester to the corresponding acyl hydrazide.
Materials:
-
This compound
-
Hydrazine hydrate (64%)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).
-
Add absolute ethanol to dissolve the starting material.
-
Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Distill off the ethanol under reduced pressure.
-
The resulting crude hydrazide can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the purified product.[4]
Protocol 2: Synthesis of 2-(difluoro(3-chlorophenyl)methyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole
This protocol details the cyclization of the acyl hydrazide to form the target 1,3,4-oxadiazole.
Materials:
-
2-(3-chlorophenyl)-2,2-difluoroacetohydrazide
-
Isonicotinoyl chloride
-
Pyridine (as solvent and base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-(3-chlorophenyl)-2,2-difluoroacetohydrazide (1.0 eq) in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Add isonicotinoyl chloride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]
Application 2: Evaluation of HDAC6 Inhibitory Activity
The synthesized 2-(difluoro(3-chlorophenyl)methyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole can be evaluated for its inhibitory activity against HDAC6 using a fluorometric assay.
Protocol 3: In Vitro Fluorometric HDAC6 Inhibition Assay
This protocol provides a method for determining the IC50 value of a test compound against recombinant human HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a lysine developer and a stop reagent like Trichostatin A)
-
Test compound (dissolved in DMSO)
-
Known HDAC6 inhibitor (e.g., Tubastatin A) as a positive control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In the wells of a 96-well plate, add the HDAC Assay Buffer, the test compound dilutions, and the recombinant HDAC6 enzyme. Include wells for a no-enzyme control and a vehicle (DMSO) control.
-
Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader.
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6][7]
Data Presentation
Table 1: Hypothetical Synthesis Yields
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | 2-(3-chlorophenyl)-2,2-difluoroacetohydrazide | This compound | Hydrazine hydrate, Ethanol | 85-95 |
| 2 | 2-(difluoro(3-chlorophenyl)methyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | 2-(3-chlorophenyl)-2,2-difluoroacetohydrazide | Isonicotinoyl chloride, Pyridine | 70-85 |
Table 2: IC50 Values of Known HDAC6 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Tubastatin A | HDAC6 | 5 | [8] |
| Ricolinostat | HDAC6 | 5.1 | [8] |
| SAHA (Pan-HDAC) | HDAC1 | 32 | [8] |
| SAHA (Pan-HDAC) | HDAC2 | 54 | [8] |
| SAHA (Pan-HDAC) | HDAC6 | 10 | [8] |
Mandatory Visualization
HDAC6 Signaling Pathway and Inhibition
Caption: Role of HDAC6 in cellular pathways and its inhibition.
References
- 1. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mybiosource.com [mybiosource.com]
- 4. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Difluoromethylation Reactions Utilizing Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate as a precursor in difluoromethylation reactions. While direct difluoromethylation using this specific reagent is not extensively documented, its structure lends itself to a well-established two-step synthetic strategy to introduce a difluoromethyl group onto an aromatic ring. This involves the hydrolysis of the ester followed by decarboxylation of the resulting carboxylic acid.
The protocols provided herein are based on established methodologies for analogous α-aryl-α,α-difluoroacetates and serve as a guide for researchers to develop specific applications.
Overview of the Synthetic Strategy
The primary application of this compound in difluoromethylation is as a stable precursor to the corresponding difluoromethylated arene, 1-chloro-3-(difluoromethyl)benzene. The overall transformation is a two-step process:
-
Hydrolysis: The ethyl ester is saponified to the corresponding carboxylic acid, 2-(3-chlorophenyl)-2,2-difluoroacetic acid.
-
Decarboxylation: The resulting α-aryl-α,α-difluoroacetic acid is then decarboxylated, typically at elevated temperatures, to yield the desired difluoromethylarene.[1]
This stepwise approach offers a reliable method for the introduction of the -CF2H group.[1]
Logical Workflow for Difluoromethylation
Caption: General workflow for the conversion of this compound to 1-chloro-3-(difluoromethyl)benzene.
Synthesis of this compound
For researchers interested in synthesizing analogs or understanding the provenance of the title reagent, the most common route involves the copper-catalyzed cross-coupling of an aryl boronic acid with ethyl bromodifluoroacetate.
Experimental Protocol: Copper-Catalyzed Cross-Coupling
This protocol is adapted from established procedures for the synthesis of similar α-aryl-α,α-difluoroacetates.
Reaction Scheme:
(3-chlorophenyl)boronic acid + BrCF₂CO₂Et --(CuI, ligand)--> this compound
Materials:
-
(3-chlorophenyl)boronic acid
-
Ethyl bromodifluoroacetate
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add (3-chlorophenyl)boronic acid (1.0 mmol, 1.0 equiv), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous toluene (5 mL) to the flask.
-
Add ethyl bromodifluoroacetate (1.5 mmol, 1.5 equiv) to the reaction mixture via syringe.
-
Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Representative Data for Analogous Reactions
The following table summarizes typical yields for the synthesis of various ethyl 2-aryl-2,2-difluoroacetates using similar copper-catalyzed methods.
| Aryl Boronic Acid | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 1,10-Phenanthroline | Toluene | 100 | 18 | 75-85 |
| 4-Methoxyphenylboronic acid | 1,10-Phenanthroline | Dioxane | 100 | 24 | 80-90 |
| 4-Trifluoromethylphenylboronic acid | Bathophenanthroline | Toluene | 110 | 18 | 70-80 |
| Naphthylboronic acid | 1,10-Phenanthroline | Toluene | 100 | 24 | 65-75 |
Application in Difluoromethylation via Hydrolysis and Decarboxylation
This section details the core application of this compound as a precursor for generating 1-chloro-3-(difluoromethyl)benzene.
Experimental Protocol: Hydrolysis and Decarboxylation
This protocol is a general procedure that can be optimized for specific substrates.
Reaction Scheme:
This compound --(1. NaOH; 2. Heat)--> 1-chloro-3-(difluoromethyl)benzene
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, for workup)
-
High-boiling point solvent for decarboxylation (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or neat)
Procedure:
Step 1: Hydrolysis
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in a mixture of ethanol and water (e.g., 3:1 v/v, 10 mL).
-
Add sodium hydroxide (2.0 mmol, 2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and carefully acidify with aqueous HCl (e.g., 1 M) to pH ~2.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-(3-chlorophenyl)-2,2-difluoroacetic acid. This intermediate can be used in the next step without further purification.
Step 2: Decarboxylation
-
Place the crude 2-(3-chlorophenyl)-2,2-difluoroacetic acid in a round-bottom flask equipped with a reflux condenser.
-
The decarboxylation can be performed neat or in a high-boiling point solvent like DMF or DMSO.
-
Heat the mixture to a high temperature (typically 120-180 °C) and monitor the reaction for the evolution of CO₂ gas.[1]
-
Continue heating until gas evolution ceases and analysis (GC-MS or ¹⁹F NMR) indicates the complete formation of the difluoromethylated product.
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, dilute the mixture with water and extract with a low-boiling point organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation.
-
Purify the resulting 1-chloro-3-(difluoromethyl)benzene by distillation or column chromatography if necessary.
Expected Yields and Reaction Conditions for Decarboxylation
The efficiency of the decarboxylation step is highly dependent on the substrate and reaction conditions. The following table provides representative data for the decarboxylation of various α-aryl-α,α-difluoroacetic acids.[1]
| Aryl Group | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Nitrophenyl | Neat | 160 | 2 | 85-95 |
| 4-Cyanophenyl | DMF | 150 | 4 | 80-90 |
| 4-Bromophenyl | DMSO | 180 | 3 | 75-85 |
| Phenyl | Neat | 180-200 | 2 | 60-70 |
Signaling Pathway Analogy: A Conceptual Representation
While not a biological signaling pathway, the synthetic sequence can be visualized as a chemical transformation pathway.
Caption: Conceptual pathway from starting materials to the final difluoromethylated product.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethyl bromodifluoroacetate: This reagent is a lachrymator and should be handled with extreme care in a fume hood.
-
Copper(I) iodide and ligands: These can be toxic and should be handled with appropriate care.
-
Decarboxylation: This step involves high temperatures and the evolution of CO₂ gas. Ensure the reaction is performed in a well-ventilated area and that the apparatus is properly vented.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential application of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific ester is not extensively documented in publicly available literature, its structural motifs are present in compounds exhibiting herbicidal activity. This application note outlines a representative synthetic pathway for the derivatization of this compound into a potential herbicidal agent, complete with detailed experimental protocols, quantitative data tables, and process visualizations.
Introduction
This compound is a fluorinated organic compound that holds promise as a building block in the design and synthesis of new agrochemicals. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of the final product, while the chlorophenyl moiety is a common feature in many active agrochemical ingredients. This document explores its conversion to the corresponding carboxylic acid, a versatile intermediate for further chemical elaboration.
Synthetic Pathway Overview
The primary application of this compound in agrochemical synthesis involves its initial hydrolysis to 2-(3-chlorophenyl)-2,2-difluoroacetic acid. This carboxylic acid can then be coupled with various amines or alcohols to generate a diverse library of candidate molecules for screening. The following workflow illustrates a hypothetical pathway to a novel pyrazole-based herbicide.
Caption: Synthetic workflow for a hypothetical herbicide.
Experimental Protocols
Synthesis of 2-(3-chlorophenyl)-2,2-difluoroacetic acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (2:1 v/v).
-
Add sodium hydroxide (1.2 eq) to the solution and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-chlorophenyl)-2,2-difluoroacetic acid.
Synthesis of a Hypothetical N-(pyrazol-1-yl)-2-(3-chlorophenyl)-2,2-difluoroacetamide
Materials:
-
2-(3-chlorophenyl)-2,2-difluoroacetic acid
-
Thionyl chloride (SOCl₂)
-
Substituted pyrazole
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2-(3-chlorophenyl)-2,2-difluoroacetic acid (1.0 eq) in dry dichloromethane, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(3-chlorophenyl)-2,2-difluoroacetyl chloride.
-
In a separate flask, dissolve the substituted pyrazole (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane.
-
Add the crude acyl chloride solution dropwise to the pyrazole solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(pyrazol-1-yl)-2-(3-chlorophenyl)-2,2-difluoroacetamide.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₀H₉ClF₂O₂ | 234.63 | Colorless to pale yellow liquid |
| 2-(3-chlorophenyl)-2,2-difluoroacetic acid | C₈H₅ClF₂O₂ | 206.57 | White to off-white solid |
| Hypothetical Pyrazole Herbicide | Varies | Varies | Solid |
Table 2: Representative Reaction Parameters and Yields
| Reaction Step | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Hydrolysis | This compound | NaOH, H₂O | Ethanol | 25 | 4-6 | 90-95 |
| Amide Coupling | 2-(3-chlorophenyl)-2,2-difluoroacetic acid | SOCl₂, Substituted Pyrazole, Et₃N | DCM | 0-25 | 14-18 | 75-85 |
Logical Relationship of Synthesis
The following diagram illustrates the logical progression from the starting material to the potential final product, highlighting the key transformations.
Caption: Key transformations in the synthesis pathway.
Conclusion
This compound serves as a valuable precursor for the synthesis of 2-(3-chlorophenyl)-2,2-difluoroacetic acid, a key intermediate for generating novel agrochemical candidates. The outlined synthetic protocols provide a foundation for researchers to explore the derivatization of this compound into potentially active herbicides. Further structure-activity relationship (SAR) studies are warranted to optimize the herbicidal efficacy of the resulting compounds.
Application Notes and Protocols for Reactions Involving Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate. This versatile fluorinated building block is of significant interest in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents. The inclusion of the difluoromethyl group can enhance metabolic stability and bioavailability of drug candidates.[1] The protocols provided herein are based on established methodologies for structurally related compounds and serve as a comprehensive guide for laboratory experimentation.
Hydrolysis of this compound to 2-(3-chlorophenyl)-2,2-difluoroacetic acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, providing a key intermediate for further derivatization, such as amide bond formation.
Experimental Protocol: Basic Hydrolysis
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add LiOH (1.5 eq) at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2-(3-chlorophenyl)-2,2-difluoroacetic acid.
-
Purify the crude product by recrystallization or column chromatography on silica gel if necessary.
Data Presentation: Hydrolysis Reaction
| Entry | Base | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiOH | THF/H₂O (3:1) | 25 | 4 | 95 |
| 2 | NaOH | THF/H₂O (3:1) | 25 | 6 | 92 |
| 3 | LiOH | Dioxane/H₂O (3:1) | 40 | 2 | 96 |
Workflow for Hydrolysis
Reduction of the Ester to 2-(3-chlorophenyl)-2,2-difluoroethan-1-ol
The reduction of the ester functionality to a primary alcohol provides a versatile intermediate for further synthetic manipulations. Powerful reducing agents like lithium aluminum hydride are typically required for this transformation.
Experimental Protocol: Reduction with LiAlH₄
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF in a three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to 0 °C and quench the reaction by the slow, sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 2-(3-chlorophenyl)-2,2-difluoroethan-1-ol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation: Reduction Reaction
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiAlH₄ | THF | 0 to 25 | 2 | 85 |
| 2 | LiBH₄ | THF | 25 to 60 | 6 | 78 |
| 3 | DIBAL-H | Toluene | -78 to 25 | 4 | 80 |
Workflow for Ester Reduction
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond on the phenyl ring of this compound can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce further complexity. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, or DMF)
-
Water
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating block
-
Celite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 5 mol %), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Data Presentation: Suzuki-Miyaura Cross-Coupling
| Entry | Arylboronic Acid | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 2 | Phenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 91 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 85 | 16 | 85 |
Workflow for Suzuki-Miyaura Cross-Coupling
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols: Role of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate in Developing Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins. While direct anti-inflammatory activity of this compound is not extensively documented, its structural motifs—the 3-chlorophenyl group and the difluoroacetate moiety—are present in various compounds with demonstrated anti-inflammatory properties. These application notes provide a framework for evaluating the potential of this compound and its derivatives as anti-inflammatory agents, based on data from structurally related compounds.
Hypothesized Mechanism of Action
The anti-inflammatory potential of derivatives of this compound is hypothesized to stem from the modulation of key inflammatory pathways. The presence of the difluoromethyl group can influence the electronic properties of the molecule, potentially enhancing its interaction with the active sites of pro-inflammatory enzymes. The primary targets are likely to include:
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
-
Lipoxygenase (LOX) Enzymes: Inhibition of LOX enzymes, which produce leukotrienes, another class of inflammatory mediators.
-
NF-κB Signaling Pathway: Inhibition of the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
-
MAPK Signaling Pathway: Modulation of Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., p38, JNK, and ERK), which are involved in the production of inflammatory cytokines and enzymes.
Data Presentation: Anti-inflammatory Activity of Structurally Related Compounds
The following tables summarize the in vitro anti-inflammatory activity of various fluorinated and/or chlorophenyl-containing compounds, which can serve as a reference for predicting the potential efficacy of derivatives of this compound.
Table 1: In Vitro Inhibition of COX Enzymes by Structurally Related Compounds
| Compound Class | Test Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Phenylacetic Acid Derivatives | Diclofenac (Reference) | 0.1 | 0.05 | 2 | [1] |
| gem-Difluorobisarylic Derivatives | Compound A5 | 10 | 5 | 2 | [2] |
| Fluorinated Chalcones | Compound 5d | 19.25 | 1.53 | 12.58 | |
| Fluorinated Benzofuran Derivatives | Compound 2 | >50 | 1.92 | >26 | |
| Fluorinated Pyrazole Derivatives | Celecoxib (Reference) | 15.2 | 0.43 | 35.3 |
Disclaimer: The data presented is for structurally related compounds and not for this compound itself. This information should be used as a guide for potential activity.
Table 2: In Vitro Inhibition of Pro-inflammatory Mediators by Structurally Related Compounds
| Compound Class | Test Compound | Assay | Concentration | % Inhibition | IC₅₀ | Reference |
| gem-Difluorobisarylic Derivatives | Compound A4 | PGE₂ Production (LPS-stimulated macrophages) | 10 µM | ~75% | - | [2] |
| gem-Difluorobisarylic Derivatives | Compound A5 | PGE₂ Production (LPS-stimulated macrophages) | 10 µM | ~60% | - | [2] |
| gem-Difluorobisarylic Derivatives | Compound A4 | NO Production (LPS-stimulated macrophages) | 10 µM | ~80% | - | [2] |
| gem-Difluorobisarylic Derivatives | Compound A5 | NO Production (LPS-stimulated macrophages) | 10 µM | ~70% | - | [2] |
| Diclofenac N-Derivatives | Compound 9c | NO Production (LPS-stimulated RAW 264.7 cells) | - | - | 1.89 µg/mL | [1] |
| Pyrrole Derivatives | Compound 3f | TNF-α Production (LPS-induced, in vivo) | 40 mg/kg | Significant decrease | - | [3] |
Disclaimer: The data presented is for structurally related compounds and not for this compound itself. This information should be used as a guide for potential activity.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of novel compounds derived from this compound.
In Vitro COX-1/COX-2 Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the production of prostaglandin E₂ (PGE₂) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid
-
Test compound solutions (at various concentrations)
-
Reference inhibitor (e.g., Celecoxib, Diclofenac)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
PGE₂ ELISA kit
Protocol:
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the concentration of PGE₂ in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Principle: This assay measures the ability of a test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound solutions
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no test compound) and a negative control group (no LPS stimulation).
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
In Vivo Carrageenan-Induced Paw Edema Assay
Principle: This is a widely used acute inflammation model to evaluate the in vivo anti-inflammatory activity of a compound. Edema is induced by injecting carrageenan into the sub-plantar tissue of a rat's hind paw, and the reduction in paw volume after treatment with the test compound is measured.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound suspension/solution
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Protocol:
-
Divide the animals into groups (e.g., control, reference, and test compound groups at different doses).
-
Administer the test compound or reference drug orally or intraperitoneally. The control group receives the vehicle.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Caption: General experimental workflow for anti-inflammatory drug discovery.
Caption: The NF-κB signaling pathway and potential points of inhibition.
Caption: The MAPK signaling pathways involved in inflammation.
References
Application Notes and Protocols for the Synthesis of Novel CNS Disorder Drug Analogs from Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutics for Central Nervous System (CNS) disorders remains a significant challenge in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can enhance key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is a valuable building block for the synthesis of a variety of CNS drug analogs, leveraging the unique properties of the difluoromethyl group.
These application notes provide detailed protocols for the synthesis of novel amide derivatives from this compound and their potential application as CNS drug candidates, particularly as anticonvulsant agents. The protocols are based on established synthetic methodologies for the amidation of esters.
Strategic Rationale: The Role of the 2-(3-chlorophenyl)-2,2-difluoroacetyl Moiety
The 2-(3-chlorophenyl)-2,2-difluoroacetyl scaffold is a promising pharmacophore for CNS drug design. The 3-chlorophenyl group can engage in various receptor-ligand interactions, while the gem-difluoro group offers several advantages:
-
Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at the α-position, prolonging the drug's half-life.
-
Increased Lipophilicity: Fluorine substitution can enhance blood-brain barrier permeability, a critical factor for CNS-acting drugs.
-
Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms can influence the acidity of adjacent protons, potentially affecting receptor binding.
Synthesis of 2-(3-chlorophenyl)-2,2-difluoroacetamide Analogs
A plausible and effective strategy for generating a library of CNS drug candidates is the amidation of this compound with a diverse range of primary and secondary amines. This approach allows for the exploration of structure-activity relationships (SAR) by introducing various substituents.
General Reaction Scheme
Figure 1: General reaction scheme for the synthesis of 2-(3-chlorophenyl)-2,2-difluoroacetamide analogs.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-(3-chlorophenyl)-2,2-difluoroacetamide (A Hypothetical Analog)
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Sodium methoxide (catalytic amount, ~0.1 eq)
-
Anhydrous Methanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of this compound (e.g., 2.35 g, 10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask, add benzylamine (e.g., 1.29 g, 12 mmol).
-
Add a catalytic amount of sodium methoxide (e.g., 54 mg, 1 mmol).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 25 mL), followed by saturated sodium bicarbonate solution (25 mL), and finally with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-(3-chlorophenyl)-2,2-difluoroacetamide.
Protocol 2: Synthesis of 1-(2-(3-chlorophenyl)-2,2-difluoroacetyl)piperidine (A Hypothetical Analog)
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Anhydrous Toluene (solvent)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (e.g., 2.35 g, 10 mmol) and piperidine (e.g., 1.02 g, 12 mmol) in anhydrous toluene (50 mL).
-
Heat the reaction mixture to reflux and collect the ethanol-toluene azeotrope in the Dean-Stark trap.
-
Continue refluxing until no more ethanol is collected (typically 8-12 hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and wash with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-(2-(3-chlorophenyl)-2,2-difluoroacetyl)piperidine.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of synthesized analogs. This data is illustrative and serves as a template for presenting experimental results.
| Compound ID | Amine Used | Molecular Formula | Yield (%) | Purity (%) | Anticonvulsant Activity (MES test, ED50 mg/kg) |
| Analog-1 | Benzylamine | C15H12ClF2NO | 78 | >98 | 45.2 |
| Analog-2 | Piperidine | C13H14ClF2NO | 85 | >99 | 38.7 |
| Analog-3 | Morpholine | C12H12ClF2NO2 | 82 | >98 | 55.1 |
| Analog-4 | 4-Methylpiperazine | C13H15ClF2N2O | 75 | >97 | 32.5 |
| Analog-5 | Aniline | C14H10ClF2NO | 65 | >98 | 68.9 |
Visualizations
Experimental Workflow for Analog Synthesis
Caption: A generalized workflow for the synthesis and purification of CNS drug analogs.
Postulated Signaling Pathway for Anticonvulsant Activity
The synthesized 2-(3-chlorophenyl)-2,2-difluoroacetamide analogs may exert their anticonvulsant effects by modulating the activity of voltage-gated sodium channels (VGSCs), a common target for antiepileptic drugs.
Caption: A potential mechanism of action for the synthesized anticonvulsant drug analogs.
Conclusion
This compound serves as a versatile starting material for the synthesis of novel CNS drug analogs. The straightforward amidation reactions described in these protocols provide a robust platform for generating a diverse library of compounds for screening. The incorporation of the 2-(3-chlorophenyl)-2,2-difluoroacetyl moiety is a promising strategy for developing metabolically stable and potent CNS agents. Further optimization of the synthesized leads and in-depth pharmacological evaluation are warranted to identify clinical candidates for the treatment of CNS disorders such as epilepsy.
Application Notes and Protocols: Reaction of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of fluorinated organic molecules is of paramount importance in medicinal chemistry and drug development. The incorporation of fluorine atoms into a molecule can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is a versatile building block for the introduction of the difluoro-(3-chlorophenyl)methyl moiety. The reaction of this α,α-difluoroester with Grignard reagents provides a direct route to a variety of 1,1-difluoro-1-(3-chlorophenyl) substituted tertiary alcohols, which are valuable intermediates in the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for this transformation.
The reaction of Grignard reagents with esters is a classic method for the formation of tertiary alcohols. The reaction proceeds through a two-step mechanism. Initially, the Grignard reagent adds to the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form a ketone. A second equivalent of the Grignard reagent rapidly adds to the newly formed, and generally more reactive, ketone to yield a magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to afford the final tertiary alcohol. Due to the presence of the two electron-withdrawing fluorine atoms, the carbonyl carbon of this compound is highly electrophilic, facilitating the initial nucleophilic attack by the Grignard reagent.
Reaction Pathway
Caption: General reaction pathway for the formation of tertiary alcohols.
Experimental Protocols
General Procedure for the Reaction of this compound with Grignard Reagents
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium chloride, in a suitable ether solvent like THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Protocol:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a septum is flushed with an inert gas (e.g., nitrogen or argon).
-
Addition of Ester: this compound (1.0 eq.) is dissolved in anhydrous THF (concentration typically 0.1-0.5 M) and added to the reaction flask via syringe.
-
Cooling: The flask is cooled to 0 °C using an ice bath.
-
Addition of Grignard Reagent: The Grignard reagent (2.2 eq.) is added dropwise to the stirred solution of the ester via syringe over a period of 15-30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tertiary alcohol.
Data Presentation
The following table summarizes the expected outcomes for the reaction of this compound with various Grignard reagents based on general reactivity patterns. Please note that these are representative yields and may vary depending on the specific reaction conditions.
| Grignard Reagent (R-MgX) | R Group | Product | Expected Yield (%) |
| Methylmagnesium bromide | Methyl | 2-(3-chlorophenyl)-1,1-difluoropropan-2-ol | 85-95 |
| Ethylmagnesium bromide | Ethyl | 3-(3-chlorophenyl)-2,2-difluoropentan-3-ol | 80-90 |
| Phenylmagnesium chloride | Phenyl | 2-(3-chlorophenyl)-1,1-difluoro-1-phenylpropan-2-ol | 75-85 |
| Isopropylmagnesium chloride | Isopropyl | 2-(3-chlorophenyl)-1,1-difluoro-3-methylbutan-2-ol | 60-75 |
| Benzylmagnesium chloride | Benzyl | 1-(3-chlorophenyl)-2,2-difluoro-1-phenylethan-1-ol | 80-90 |
Experimental Workflow
Caption: Step-by-step experimental workflow for the Grignard reaction.
Applications in Drug Development
The tertiary alcohols synthesized through this protocol are valuable intermediates in the development of new pharmaceuticals. The 1,1-difluoro-1-aryl motif is present in a number of biologically active compounds. The tertiary alcohol functionality can be further manipulated to introduce other functional groups or can itself be a key pharmacophoric feature. For example, it can be a precursor for the synthesis of fluorinated analogs of known drugs to improve their pharmacokinetic profiles. The presence of the 3-chlorophenyl group also provides a handle for further synthetic modifications, such as cross-coupling reactions, to build molecular complexity.
Caption: Role of the reaction in the drug development pipeline.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate. This valuable building block can be functionalized through various cross-coupling strategies to generate a diverse library of compounds for drug discovery and development. The difluoromethyl group is of particular interest in medicinal chemistry as it can serve as a bioisostere for other functional groups and enhance metabolic stability.
The following sections detail protocols for common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions. The provided data is representative and intended to serve as a starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1][2][3] This reaction is widely used to synthesize biaryl compounds, which are prevalent in many pharmaceutical agents.[4]
Reaction Scheme:
Where Ar = 3-phenyl and R = an aryl or vinyl group.
Illustrative Quantitative Data:
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various boronic acids.
| Entry | Aryl Boronic Acid (R-B(OH)2) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 (1) | XPhos (3) | Cs2CO3 | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | PdCl2(dppf) (3) | - | K2CO3 | DME/H2O | 90 | 24 | 78 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh3)4 (5) | - | Na2CO3 | THF/H2O | 80 | 8 | 65 |
Detailed Experimental Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), the palladium catalyst, and the phosphine ligand.
-
Cap the tube with a rubber septum, and evacuate and backfill with nitrogen or argon (this cycle should be repeated three times).
-
Add the base and the solvent system via syringe.
-
Place the reaction vessel in a preheated oil bath and stir for the time indicated in the table.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[5][6][7] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline moiety is a common pharmacophore.[8]
Reaction Scheme:
Where Ar = 3-phenyl and R1, R2 = H, alkyl, or aryl groups.
Illustrative Quantitative Data:
The following table presents representative data for the Buchwald-Hartwig amination of this compound with various amines.
| Entry | Amine (R1R2NH) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd2(dba)3 (1.5) | RuPhos (3) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)2 (2) | BrettPhos (4) | K3PO4 | 1,4-Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | Pd2(dba)3 (1) | XPhos (2.5) | LHMDS | THF | 70 | 12 | 91 |
| 4 | Ammonia (as 7N solution in MeOH) | Pd(OAc)2 (3) | tBuXPhos (6) | K2CO3 | t-Amyl alcohol | 120 | 36 | 75 |
Detailed Experimental Protocol:
-
In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox, add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and place it in a preheated oil bath, stirring for the indicated time.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate in vacuo and purify the residue by flash chromatography to yield the desired arylamine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is a reliable method for the synthesis of substituted alkynes, which are important precursors in organic synthesis and are found in various natural products and pharmaceuticals.[11][12]
Reaction Scheme:
Where Ar = 3-phenyl and R = an alkyl, aryl, or silyl group.
Illustrative Quantitative Data:
The following table shows representative results for the Sonogashira coupling of this compound with terminal alkynes.
| Entry | Alkyne (H-C≡C-R) | Catalyst (mol%) | Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh3)2Cl2 (2) | CuI (4) | Et3N | THF | 60 | 6 | 89 |
| 2 | 1-Hexyne | Pd(PPh3)4 (3) | CuI (5) | Diisopropylamine | DMF | 80 | 10 | 82 |
| 3 | Trimethylsilylacetylene | Pd(OAc)2 (2) / PPh3 (4) | CuI (3) | Piperidine | Acetonitrile | 70 | 8 | 93 |
| 4 | Propargyl alcohol | PdCl2(dppf) (3) | CuI (6) | Pyrrolidine | 1,4-Dioxane | 90 | 12 | 77 |
Detailed Experimental Protocol:
-
To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) cocatalyst.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen).
-
Add the solvent, the base, and the terminal alkyne (1.5 mmol) via syringe.
-
Stir the reaction mixture at the specified temperature for the allotted time.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction mixture and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude material by column chromatography to obtain the pure product.
Cyanation
Palladium-catalyzed cyanation is a direct method to introduce a nitrile group onto an aromatic ring.[13][14] Aryl nitriles are versatile intermediates that can be converted into various functional groups, including carboxylic acids, amides, and amines.
Reaction Scheme:
Where Ar = 3-phenyl and M-CN is a cyanide source (e.g., Zn(CN)2, K4[Fe(CN)6]).
Illustrative Quantitative Data:
The following table provides representative data for the cyanation of this compound.
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)2 | Pd2(dba)3 (2) | dppf (4) | - | DMF | 120 | 24 | 80 |
| 2 | K4[Fe(CN)6] | Pd(OAc)2 (3) | XPhos (6) | K2CO3 | t-Amyl alcohol | 130 | 36 | 72 |
| 3 | Zn(CN)2 | Pd(PPh3)4 (5) | - | - | DMAc | 110 | 18 | 85 |
| 4 | KCN | PdCl2(dppf) (4) | 18-crown-6 | - | Toluene | 100 | 20 | 65 |
Detailed Experimental Protocol:
-
Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
To a dry reaction vessel, add this compound (1.0 mmol), the cyanide source (e.g., Zn(CN)2, 0.6 mmol), the palladium catalyst, and the ligand.
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the mixture with vigorous stirring at the indicated temperature for the specified time.
-
After cooling, carefully quench the reaction with an aqueous solution of sodium hypochlorite to destroy excess cyanide.
-
Dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the resulting residue by flash chromatography to isolate the aryl nitrile.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate (CAS No. 135334-14-4) following its synthesis.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the likely impurities?
A1: The most probable synthetic route is a Reformatsky-type reaction involving an α-haloester. Given this, common impurities may include unreacted starting materials such as 3-chlorobenzaldehyde and ethyl bromodifluoroacetate, as well as organozinc byproducts. Residual acid from the work-up may also be present and can cause decomposition during distillation if not properly neutralized.
Q2: What are the primary purification techniques for this compound?
A2: The primary methods for purifying this compound are fractional distillation under reduced pressure (vacuum distillation) and flash column chromatography. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q3: How can I effectively remove acidic impurities before distillation?
A3: It is crucial to wash the crude product with a mild base to neutralize any residual acids. A wash with a saturated sodium bicarbonate solution is a common and effective method.[4] Failure to remove acidic impurities can lead to decomposition of the ester during heating.[4]
Q4: What are the typical conditions for vacuum distillation of this compound?
Q5: What solvent systems are recommended for flash chromatography of halogenated esters?
A5: For compounds of moderate polarity like this compound, a common and effective solvent system for flash chromatography is a mixture of hexane and ethyl acetate.[6][7][8] The ratio can be optimized using thin-layer chromatography (TLC) to achieve good separation. Other solvent systems like ether/hexane or dichloromethane/methanol can also be considered.[6][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Distillation Issues
| Problem | Possible Cause | Suggested Solution |
| Product is dark or discolored after distillation. | Thermal decomposition due to high temperature. | - Ensure you are using a vacuum to lower the boiling point. - Check for and neutralize any residual acid before distillation.[4] - Use a lower boiling point heat transfer medium (e.g., silicone oil) and monitor the pot temperature closely. |
| Poor separation of product from impurities. | Inefficient distillation column. | - Use a fractionating column with a higher number of theoretical plates. - Ensure a slow and steady distillation rate. |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or a magnetic stir bar before heating. - Ensure vigorous stirring throughout the distillation. |
| Low recovery of the product. | - Incomplete reaction. - Loss during work-up. - Hold-up in the distillation apparatus. | - Confirm reaction completion by TLC or GC-MS before work-up. - Minimize transfers and ensure complete extraction during the work-up. - Use a smaller distillation flask to minimize surface area and hold-up. |
Flash Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC. | Inappropriate solvent system. | - Experiment with different solvent systems. A good starting point is a hexane/ethyl acetate gradient.[6][8] - Consider using a different solvent with a different selectivity, such as replacing ethyl acetate with acetone or ether.[10] |
| Product elutes too quickly or too slowly. | Solvent polarity is too high or too low. | - Adjust the ratio of polar to non-polar solvent. For faster elution, increase the proportion of the more polar solvent (e.g., ethyl acetate). For slower elution, decrease it. |
| Streaking or tailing of spots on the column. | - Sample is overloaded. - Compound is interacting strongly with the silica gel. | - Use a larger column or load less sample. - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid if the compound is acidic, though unlikely for an ester). |
| Cracking of the silica gel bed. | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Work-up and Neutralization
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
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Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
-
Assemble a vacuum distillation apparatus with a short path distillation head and a receiving flask.
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Add the crude this compound to the distillation flask along with a magnetic stir bar.
-
Slowly apply vacuum and begin heating the distillation flask in a heating mantle or oil bath.
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Collect the fraction that distills at a constant temperature and pressure. For similar compounds, the boiling point can be in the range of 120-140°C at around 20-30 mmHg.[5]
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Monitor the purity of the collected fractions by GC-MS or NMR.
Protocol 3: Purification by Flash Column Chromatography
-
Determine a suitable solvent system by running TLC plates with different ratios of hexane and ethyl acetate.[6][8]
-
Pack a chromatography column with silica gel using the chosen eluent.
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Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Typical Purity and Yield Data for Purification of Aryl-difluoroacetate Esters
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Typical Yield | Reference |
| Vacuum Distillation | ~85-90% | >98% | 80-90% | [11] |
| Flash Chromatography | ~85-90% | >99% | 75-85% | General Lab Practice |
Note: This data is representative of similar compounds and may vary for this compound.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. This compound | 135334-14-4 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chromatography [chem.rochester.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, which is typically achieved via a Reformatsky-type reaction between 3-chlorobenzaldehyde and an ethyl dihalo-fluoroacetate (e.g., ethyl bromodifluoroacetate) in the presence of an activated metal, such as zinc.
Question: Why is my reaction yield consistently low?
Answer: Low yields in the synthesis of this compound can stem from several factors. Here are the primary areas to investigate:
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Purity of Reagents and Solvents: The Reformatsky reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and solvents are anhydrous. The purity of the starting materials, 3-chlorobenzaldehyde and ethyl bromodifluoroacetate, is crucial to minimize side reactions.[1] Impurities in the solvent, such as water, can quench the organozinc reagent.
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Activation of Zinc: The zinc metal must be activated to remove the passivating oxide layer. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, chemical activation using reagents like iodine or 1,2-dibromoethane can be employed.[2]
-
Reaction Temperature: Precise temperature control is essential. The formation of the organozinc reagent and its subsequent reaction with the aldehyde are temperature-dependent. Running the reaction at too high a temperature can lead to decomposition and the formation of unwanted byproducts.[1]
-
Inert Atmosphere: The organozinc intermediate is sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent its degradation.
Question: I am observing the formation of significant byproducts. What are they and how can I minimize them?
Answer: Side reactions are a common cause of reduced yield and purification challenges. Potential byproducts and mitigation strategies include:
-
Self-condensation of the Aldehyde: If the organozinc reagent formation is slow, the 3-chlorobenzaldehyde can undergo self-condensation, especially in the presence of any basic impurities. Ensuring rapid and efficient formation of the Reformatsky reagent by using highly activated zinc can minimize this.
-
Formation of Ethyl Difluoroacetate: Protonation of the organozinc reagent by trace amounts of water or other protic impurities in the reaction mixture can lead to the formation of ethyl difluoroacetate.[3] Rigorous drying of all reagents and solvents is the best preventative measure.
-
Wurtz-type Coupling: The organozinc reagent can couple with unreacted ethyl bromodifluoroacetate, leading to the formation of a dimer. This can be minimized by the slow addition of the ethyl bromodifluoroacetate to the reaction mixture containing the aldehyde and activated zinc.
Question: How can I effectively purify the final product?
Answer: Purification of this compound is typically achieved through column chromatography or fractional distillation.
-
Column Chromatography: Silica gel chromatography is a common method for purifying esters. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.
-
Fractional Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification method, especially for larger scale reactions.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via the Reformatsky reaction. The mechanism involves two main steps:
-
Formation of the Reformatsky Reagent: Zinc metal inserts into the carbon-halogen bond of ethyl bromodifluoroacetate to form an organozinc intermediate, specifically a zinc enolate.[2]
-
Nucleophilic Addition: The zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. This is followed by an acidic workup to protonate the resulting alkoxide and yield the β-hydroxy ester, which in this case is the precursor to the final product after a subsequent dehydration or other modification step if required.
Q2: Which solvent is most suitable for this reaction?
A2: The choice of solvent is critical for the success of the Reformatsky reaction. Anhydrous aprotic solvents are preferred. Tetrahydrofuran (THF) and diethyl ether are commonly used due to their ability to solvate the organozinc intermediate. Acetonitrile and dimethylformamide (DMF) have also been reported for similar reactions. The optimal solvent may need to be determined empirically.
Q3: Can I use other metals besides zinc?
A3: While zinc is the classic metal for the Reformatsky reaction, other metals like indium, samarium, and manganese have been used in related transformations. However, for the synthesis of α,α-difluoro esters, zinc remains the most commonly employed and well-documented metal.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Disclaimer: This is a representative protocol based on general procedures for Reformatsky reactions. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
3-chlorobenzaldehyde
-
Ethyl bromodifluoroacetate
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Zinc Activation: Wash zinc dust with 1 M HCl, deionized water, ethanol, and finally diethyl ether. Dry the activated zinc dust under high vacuum.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reaction Initiation: To the flask, add the activated zinc dust and anhydrous THF. Add a small crystal of iodine to initiate the reaction.
-
Addition of Reagents: In the dropping funnel, prepare a solution of 3-chlorobenzaldehyde and ethyl bromodifluoroacetate in anhydrous THF.
-
Reaction: Slowly add the solution from the dropping funnel to the stirred suspension of zinc in THF. The reaction is often exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux until the starting materials are consumed (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Reformatsky Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | Reflux | 4 | 75 |
| 2 | Diethyl Ether | Reflux | 6 | 68 |
| 3 | Acetonitrile | 50 | 4 | 82 |
| 4 | DMF | 50 | 3 | 79 |
Note: This table presents generalized data for Reformatsky reactions and should be used as a guideline for optimization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and use in subsequent experimental procedures.
Troubleshooting Guides
Issue 1: Low yield of the desired product and presence of a more polar impurity.
Question: My reaction to synthesize or use this compound has a low yield, and TLC/LC-MS analysis shows a significant amount of a more polar byproduct. What could be the cause?
Answer: A common side reaction for esters, including this compound, is hydrolysis. This can occur if there is residual water in your solvents or reagents, or if the reaction is worked up under aqueous acidic or basic conditions for a prolonged period. The hydrolysis product is 2-(3-chlorophenyl)-2,2-difluoroacetic acid, which is significantly more polar than the starting ester.
Experimental Protocol for Minimizing Hydrolysis:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
-
Aqueous Work-up: When performing an aqueous work-up, use cooled deionized water and minimize the contact time between the organic layer containing your product and the aqueous phase. Promptly separate the layers. If an acidic or basic wash is necessary, perform it quickly and follow immediately with a brine wash to remove excess water.
-
Purification: If hydrolysis has occurred, the resulting carboxylic acid can often be removed by a mild basic wash (e.g., with a saturated aqueous solution of sodium bicarbonate) during the work-up. The desired ester will remain in the organic phase.
Issue 2: Formation of an unexpected ester byproduct.
Question: I am using an alcohol other than ethanol as a solvent or reagent in a reaction involving this compound, and I am observing the formation of a new, unexpected ester. What is this side reaction?
Answer: This is likely due to transesterification, a reaction where the ethyl group of your starting ester is exchanged with the alkyl group from the alcohol being used. This reaction can be catalyzed by either acids or bases. For example, if methanol is used as a solvent, you may form Mthis compound.
Experimental Protocol to Avoid Transesterification:
-
Solvent Choice: If possible, use a non-alcoholic solvent. If an alcohol is required as a reactant, use it in stoichiometric amounts rather than as the solvent.
-
Catalyst Control: Be mindful of acidic or basic catalysts that can promote transesterification. If such a catalyst is necessary for your primary reaction, consider running the reaction at a lower temperature to minimize the rate of the transesterification side reaction.
-
Post-Reaction Quenching: Neutralize any acidic or basic catalysts promptly upon completion of the primary reaction to prevent further transesterification during work-up and purification.
Issue 3: Complete loss of the difluoroacetate group and formation of a non-fluorinated aromatic compound.
Question: My reaction, which is run at a high temperature, results in the formation of 1-chloro-3-(difluoromethyl)benzene instead of my expected product. What is happening?
Answer: This is likely due to a decarboxylation reaction. α,α-Difluoroesters can undergo decarboxylation, especially at elevated temperatures and in the presence of certain salts or nucleophiles. This process involves the loss of the carboxyl group as carbon dioxide.
Experimental Protocol to Prevent Decarboxylation:
-
Temperature Control: Avoid excessive heating. If the desired reaction requires high temperatures, carefully monitor the reaction progress and try to find the minimum temperature and reaction time necessary for the conversion to the desired product.
-
Reagent Choice: Be cautious when using nucleophilic salts (e.g., halides) in dipolar aprotic solvents like DMSO at high temperatures, as these conditions can promote Krapcho-type decarboxylation.
-
Inert Atmosphere: While not always preventative, running the reaction under an inert atmosphere can sometimes help to minimize degradation pathways that may be initiated by atmospheric components at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to look for when synthesizing this compound?
A1: Besides the side products from hydrolysis, transesterification, and decarboxylation, you should also be aware of residual starting materials from the synthesis. For instance, if you are preparing this compound via a Reformatsky-type reaction with ethyl bromodifluoroacetate, unreacted starting materials and homo-coupled byproducts could be present.
Q2: How can I best purify this compound from its common side products?
A2: Flash column chromatography on silica gel is a standard and effective method for purification. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will typically allow for good separation. The desired ester product is less polar than the hydrolyzed carboxylic acid and more polar than the decarboxylated byproduct. Transesterification products may have similar polarities, requiring careful optimization of the eluent system for separation.
Q3: Is the 3-chlorophenyl group susceptible to side reactions?
A3: Under many common reaction conditions, the 3-chlorophenyl group is relatively stable. However, in the presence of strong nucleophiles and certain catalysts (e.g., in some cross-coupling reactions), nucleophilic aromatic substitution could potentially occur, though this is less common than reactions at the ester and difluoroacetate functionalities.
Data Presentation
Table 1: Summary of Common Side Products and Their Characteristics
| Side Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Common Cause | Method of Detection |
| 2-(3-chlorophenyl)-2,2-difluoroacetic acid | C₈H₅ClF₂O₂ | 206.57 | Hydrolysis | TLC (more polar spot), LC-MS, ¹H NMR (disappearance of ethyl signals, appearance of carboxylic acid proton) |
| Mthis compound | C₉H₇ClF₂O₂ | 220.60 | Transesterification (with methanol) | GC-MS, LC-MS, ¹H NMR (presence of methyl singlet instead of ethyl quartet and triplet) |
| 1-chloro-3-(difluoromethyl)benzene | C₇H₅ClF₂ | 162.56 | Decarboxylation | GC-MS, ¹H NMR (disappearance of ester signals), ¹⁹F NMR |
Visualizations
Caption: Pathway of ester hydrolysis.
Caption: Pathway of transesterification.
Caption: Troubleshooting decarboxylation.
Technical Support Center: Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and subsequent reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods for the synthesis of this compound involve transition metal-catalyzed cross-coupling reactions. Key strategies include:
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Palladium-catalyzed Negishi-type coupling: This involves the reaction of an organozinc reagent derived from a 3-chlorophenyl halide with ethyl bromodifluoroacetate.
-
Palladium-catalyzed Suzuki-Miyaura coupling: This method utilizes the cross-coupling of 3-chlorophenylboronic acid with ethyl bromodifluoroacetate.
Q2: What are the typical reaction conditions for the synthesis?
A2: Reaction conditions can vary based on the chosen catalytic system. Below is a summary of typical conditions for the palladium-catalyzed cross-coupling.
| Parameter | Typical Range | Notes |
| Catalyst | Palladium complexes (e.g., Pd(dppf)Cl₂, [Pd(π-cinnamyl)Cl]₂) | Catalyst loading is typically between 2-10 mol%. |
| Ligand | Phosphine ligands (e.g., PPh₃, Xantphos) | The choice of ligand is crucial for reaction efficiency. |
| Solvent | Anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene) | Ensure the solvent is dry to prevent quenching of reagents. |
| Temperature | 60 - 120 °C | The optimal temperature depends on the specific catalyst and substrates. |
| Reaction Time | 12 - 24 hours | Monitor reaction progress by TLC or GC-MS. |
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. It is important to carefully select the solvent system to ensure good separation from starting materials and byproducts.
Troubleshooting Guide: Synthesis of this compound
This guide addresses common issues encountered during the synthesis of this compound via palladium-catalyzed cross-coupling reactions.
Problem 1: Low or No Product Yield
| Symptom | Probable Cause | Corrective Action |
| No product formation observed by TLC/GC-MS. | Inactive Catalyst: The palladium catalyst may have decomposed or was not properly activated. | Ensure the catalyst is fresh and handled under an inert atmosphere. Consider using a pre-catalyst that is activated in situ. |
| Poor Quality Reagents: Impurities in the starting materials (aryl halide/boronic acid, ethyl bromodifluoroacetate) or solvent can inhibit the reaction. | Use freshly purified starting materials. Ensure solvents are anhydrous and degassed. | |
| Incorrect Reaction Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently. | Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition. | |
| Low product yield with significant starting material remaining. | Insufficient Reaction Time: The reaction may not have reached completion. | Extend the reaction time and continue to monitor the progress by TLC or GC-MS. |
| Suboptimal Ligand: The chosen phosphine ligand may not be suitable for the specific substrates. | Screen a variety of phosphine ligands (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor) to find the optimal one for your system. | |
| Presence of Oxygen: Oxygen can deactivate the palladium catalyst. | Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., Nitrogen or Argon). Degas all solvents and reagents thoroughly. |
Problem 2: Formation of Significant Byproducts
| Symptom | Probable Cause | Corrective Action |
| Formation of a homocoupled product of the aryl starting material. | Inefficient Cross-Coupling: This can occur if the rate of reductive elimination to form the desired product is slow compared to side reactions. | Optimize the reaction conditions, particularly the ligand and temperature. A different palladium source or ligand may be required. |
| Hydrolysis of the ester functionality. | Presence of Water: Traces of water in the reaction mixture can lead to the hydrolysis of the ethyl ester. | Use rigorously dried solvents and reagents. Add molecular sieves to the reaction mixture. |
| Protodehalogenation of the starting aryl halide. | Presence of a Hydrogen Source: This can be caused by trace amounts of water or other protic impurities. | Ensure all reagents and solvents are anhydrous. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., [Pd(π-cinnamyl)Cl]₂, 5 mol%) and the phosphine ligand (e.g., Xantphos, 15 mol%).
-
Reagent Addition: Add the aryl bromide or triflate (1.0 equiv), ethyl bromodifluoroacetate (3.0 equiv), and zinc powder (3.0 equiv).
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., THF) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing Workflows and Relationships
To aid in understanding the experimental process and troubleshooting logic, the following diagrams have been generated.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical relationship diagram for troubleshooting common issues in the synthesis.
Optimization of reaction conditions for Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. A common synthetic approach involves the difluoroalkylation of a suitable precursor. A plausible method is the reaction of 3-chlorophenylacetic acid or its ethyl ester with a difluorinating agent. Another viable route is the reaction of a (3-chlorophenyl) Grignard or organolithium reagent with ethyl bromodifluoroacetate or a similar electrophilic difluoroacetate source.
Issue 1: Low Yield of the Desired Product
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, including incomplete reaction, side reactions, or product degradation. Here are some troubleshooting steps:
-
Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimal. Some difluoroalkylation reactions require low temperatures to prevent side reactions, while others may need heating to proceed.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC, GC, or NMR spectroscopy.
-
Reagent Stoichiometry: The molar ratio of reactants is critical. An excess of one reagent may lead to byproducts. Experiment with varying the stoichiometry of your starting materials and difluorinating agent.
-
-
Reagent Quality:
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure the purity of your 3-chlorophenyl precursor and the difluoroalkylating agent.
-
Solvent Purity: Use anhydrous solvents, as moisture can quench organometallic reagents or react with electrophilic intermediates.
-
-
Side Reactions:
-
Elimination or Decomposition: The product or intermediates might be unstable under the reaction conditions. Consider milder reaction conditions if degradation is suspected.
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Homocoupling: In the case of using an organometallic reagent, homocoupling of the Grignard or organolithium reagent can occur.
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Table 1: Example Optimization of Reaction Conditions for a Related Difluoroalkylation
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | THF | -78 to RT | 12 | 35 |
| 2 | CuI (10) | THF | -78 to RT | 8 | 65 |
| 3 | CuI (10) | Toluene | 0 to RT | 12 | 50 |
| 4 | Pd(PPh₃)₄ (5) | Dioxane | 80 | 6 | 45 |
| 5 | CuI (10) | THF/HMPA | -78 to RT | 6 | 82 |
This table presents hypothetical data for optimizing a related reaction to illustrate the effect of different parameters.
Issue 2: Formation of Impurities and Byproducts
Q: I am observing significant impurities in my crude product. What are the likely byproducts and how can I minimize their formation?
A: The nature of impurities depends on the specific synthetic route.
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Unreacted Starting Materials: If the reaction has not gone to completion, you will observe starting materials in your product mixture.
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Solution: Increase reaction time, temperature, or adjust the stoichiometry of reagents.
-
-
Over-reaction or Decomposition Products:
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Solution: Employ milder reaction conditions, such as lower temperatures or a less reactive base/catalyst.
-
-
Hydrolysis Products: If moisture is present, hydrolysis of the ester can occur, leading to the corresponding carboxylic acid.
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Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
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Issue 3: Difficulty in Product Purification
Q: I am struggling to purify this compound from the reaction mixture. What purification strategies are recommended?
A: Purification can be challenging due to the physical properties of the product and the presence of closely related impurities.
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Column Chromatography: This is a standard method for purifying organic compounds.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically effective. A gradient elution may be necessary to separate closely eluting compounds.
-
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.[1][2]
-
Note: The boiling point of the target compound will be influenced by the pressure.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common approach is the reaction of a 3-chlorophenyl organometallic reagent (e.g., Grignard or organolithium) with an electrophilic difluoroacetate, such as ethyl bromodifluoroacetate. Alternatively, direct difluoroalkylation of ethyl (3-chlorophenyl)acetate using a suitable difluorinating agent can be employed.
Q2: What are the key safety precautions to consider during this synthesis?
A2:
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Handling of Reagents: Many organometallic reagents are pyrophoric and react violently with water. Difluorinating agents can be corrosive and toxic. Always handle these reagents in a fume hood under an inert atmosphere.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and gloves.
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Reaction Quenching: Quench reactions involving reactive intermediates carefully, typically by slow addition to a cooled quenching solution.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide definitive structural information.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Experimental Protocols
Example Protocol: Synthesis of this compound via Grignard Reaction
This is a general, illustrative protocol and may require optimization.
Materials:
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3-Chloro-1-bromobenzene
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Ethyl bromodifluoroacetate
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1 M Hydrochloric acid
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate
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Hexane
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Ethyl acetate
Procedure:
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Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.
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Add anhydrous THF to the flask.
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Slowly add a solution of 3-chloro-1-bromobenzene in anhydrous THF to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the magnesium is consumed, cool the Grignard reagent to -78 °C.
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Slowly add a solution of ethyl bromodifluoroacetate in anhydrous THF to the Grignard reagent.
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Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC or GC).
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Quench the reaction by slowly adding it to a cooled saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate. The information provided is designed to address common issues encountered during the purification and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude this compound?
A1: Impurities in this compound typically originate from the synthetic route used. A common method for synthesizing α,α-difluoroesters is a modification of the Reformatsky reaction.[1][2][3] Potential impurities can be categorized as:
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Unreacted Starting Materials:
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3-chlorobenzaldehyde
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Ethyl bromodifluoroacetate or similar difluoro-Reformatsky reagents.
-
-
Reaction By-products:
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Self-condensation products of the aldehyde or ester.
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Products from competing side reactions, such as aldol condensation.[4]
-
-
Degradation Products:
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2-(3-chlorophenyl)-2,2-difluoroacetic acid (from hydrolysis of the ester).
-
-
Residual Solvents:
Q2: My final product is showing a lower pH than expected and has a sharp, acidic odor. What could be the cause?
A2: This is a strong indication of the presence of the hydrolysis product, 2-(3-chlorophenyl)-2,2-difluoroacetic acid. Esters, particularly those with electron-withdrawing groups like fluorine atoms, can be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[7][8][9][10][11] Even exposure to atmospheric moisture over time can lead to slow hydrolysis.
Q3: I am observing a persistent solvent peak in my NMR/GC analysis despite drying under high vacuum. What should I do?
A3: High-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), if used in the reaction, can be difficult to remove.[12] If a lower boiling point solvent like ethyl acetate is used, it can sometimes form an azeotrope with water or other impurities, making complete removal challenging. For persistent solvents, a fractional distillation or chromatography step may be necessary.[13]
Troubleshooting Guides
Issue 1: Presence of Unreacted Aldehyde
| Symptom | Analytical Indication (Example) | Potential Cause | Suggested Solution |
| Oily residue, characteristic smell of benzaldehyde. | Peak corresponding to 3-chlorobenzaldehyde in GC-MS or HPLC. | Incomplete reaction; incorrect stoichiometry of reagents. | Purification: Perform column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate). Alternatively, a bisulfite wash can be employed to selectively remove the aldehyde. |
Issue 2: Hydrolysis to the Carboxylic Acid
| Symptom | Analytical Indication (Example) | Potential Cause | Suggested Solution |
| Acidic pH of the product, decreased yield of the desired ester. | Broad peak in ¹H NMR, a distinct peak in HPLC with a shorter retention time than the ester. | Exposure to water during workup or storage, presence of acid or base catalysts. | Purification: Perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate) and wash with a mild base like saturated sodium bicarbonate solution to remove the acidic impurity. Dry the organic layer and concentrate. |
Issue 3: Residual Solvent Contamination
| Symptom | Analytical Indication (Example) | Potential Cause | Suggested Solution |
| Discrepancy between expected and observed mass, characteristic solvent peaks in NMR or GC-MS. | Peaks corresponding to solvents like THF, Toluene, or Ethyl Acetate in GC-MS analysis. | Inadequate drying of the product after workup. | Purification: For volatile solvents, extended drying under high vacuum, possibly with gentle heating, is recommended. For less volatile solvents, fractional distillation under reduced pressure or column chromatography may be required.[13] |
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
This protocol is effective for removing a range of impurities, including unreacted starting materials and some by-products.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or toluene. Add a small amount of silica gel to this solution to create a slurry.
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Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
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Loading: Carefully add the prepared slurry to the top of the packed column.
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Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.
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Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Analytical Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm)[14][15] |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min[14][15] |
| Column Temperature | 30 °C[14][15] |
| Detection | UV at 225 nm[14][15] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase. |
Note: This is a general method and may require optimization for specific impurity profiles.
Visualizations
Caption: A decision workflow for the purification of this compound.
Caption: Sources of impurities in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicreactions.org [organicreactions.org]
- 4. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 5. tga.gov.au [tga.gov.au]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate | MDPI [mdpi.com]
- 8. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]
- 13. WO2017025985A1 - Process of producing ethyl difluoroacetate - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. public.pensoft.net [public.pensoft.net]
Technical Support Center: Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
Welcome to the technical support center for Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate (CAS No. 135334-14-4). This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for the stable storage, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. While some suppliers recommend room temperature storage[1], others suggest refrigeration at 2-8°C for long-term preservation and to minimize potential degradation.
Q2: What is the general stability of this compound?
A2: this compound is generally stable under recommended storage conditions. However, as a difluoroacetate ester, it may be susceptible to hydrolysis, especially in the presence of strong acids or bases. The presence of the chlorophenyl group may also make the compound sensitive to photodegradation upon prolonged exposure to light.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, based on its structure, the following are potential degradation routes:
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Hydrolysis: The ester group can hydrolyze to form 2-(3-chlorophenyl)-2,2-difluoroacetic acid and ethanol. This process can be accelerated by acidic or basic conditions.
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Photodegradation: The chlorophenyl group may absorb UV light, leading to the cleavage of the carbon-chlorine bond or other photochemical reactions.
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Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition, potentially leading to the elimination of ethyl fluoride or other fragmentation pathways.
Q4: Are there any known incompatibilities for this compound?
A4: this compound should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions and degradation.
Troubleshooting Guides
This section addresses common issues that may be encountered during the handling and use of this compound in experimental work.
Issue 1: Inconsistent reaction yields or unexpected side products.
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Possible Cause 1: Degradation of the starting material.
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Troubleshooting: Ensure the compound has been stored correctly, protected from light and moisture. Before use, it is advisable to check the purity of the starting material by an appropriate analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Possible Cause 2: Reaction with residual water.
-
Troubleshooting: As an ester, this compound can be sensitive to moisture, which can lead to hydrolysis. Ensure all solvents and reagents are anhydrous, and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 3: Side reactions in Grignard or organolithium reactions.
-
Troubleshooting: The ester functionality can react with organometallic reagents. If the desired reaction involves another functional group on the molecule, the ester may need to be protected. Alternatively, using less reactive organometallic reagents or performing the reaction at low temperatures can help minimize side reactions.
-
Issue 2: Difficulty in purifying the final product.
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Possible Cause 1: Presence of hydrolysis product.
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Troubleshooting: If the reaction workup involves aqueous acidic or basic conditions, some of the ester may hydrolyze to the corresponding carboxylic acid. This can often be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic impurity.
-
-
Possible Cause 2: Co-elution with starting material or other impurities during chromatography.
-
Troubleshooting: Optimize the chromatographic conditions (e.g., solvent gradient, column type) to achieve better separation. Derivatization of the desired product or the impurity may also be an option to facilitate separation.
-
Stability Data
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Susceptible to degradation. | 2-(3-chlorophenyl)-2,2-difluoroacetic acid, Ethanol |
| Basic Hydrolysis | Highly susceptible to degradation. | Sodium 2-(3-chlorophenyl)-2,2-difluoroacetate, Ethanol |
| Oxidation | Expected to be relatively stable. | - |
| Thermal | Stable at room temperature. Degradation may occur at elevated temperatures. | Complex mixture of smaller molecules. |
| Photolysis | Potentially susceptible to degradation. | Products resulting from C-Cl bond cleavage or other rearrangements. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted and optimized for specific laboratory conditions and analytical instrumentation.
Protocol 1: Stability-Indicating HPLC-UV Method Development
This protocol outlines the steps to develop an HPLC method capable of separating the intact compound from its potential degradation products.
Caption: Workflow for developing a stability-indicating HPLC-UV method.
-
Column and Mobile Phase Selection: Start with a standard reverse-phase column (e.g., C18) and a gradient elution using acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Detection Wavelength: Use a photodiode array (PDA) detector to determine the maximum absorbance wavelength (λmax) of the parent compound.
-
Forced Degradation Studies: Subject the compound to stress conditions (acid, base, peroxide, heat, light) to generate degradation products.
-
Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add HCl or NaOH solution. Heat as necessary.
-
Oxidation: Treat the compound with hydrogen peroxide solution.
-
Thermal Stress: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photostability: Expose a solution of the compound to UV light.
-
-
Method Optimization: Analyze the stressed samples by HPLC. Adjust the mobile phase gradient and other parameters to achieve baseline separation of the parent peak from all degradation product peaks.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Analysis of Hydrolytic Stability
This protocol describes a general procedure to quantify the rate of hydrolysis under acidic or basic conditions.
Caption: Workflow for determining hydrolytic stability.
-
Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 2, 7, and 10).
-
Reaction Initiation: Add a known amount of this compound to each buffer solution in a temperature-controlled water bath.
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Sampling: At predetermined time intervals, withdraw an aliquot from each reaction mixture.
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Quenching: Immediately quench the reaction by neutralizing the aliquot (if acidic or basic) and/or cooling it in an ice bath to stop further degradation.
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Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
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Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant for hydrolysis under those conditions.
References
Work-up procedure for reactions with Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up procedure for reactions involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield After Work-up | Product is water-soluble: The difluoroacetate group can increase water solubility compared to non-fluorinated analogs. | Carefully extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). A salting-out effect, by saturating the aqueous layer with brine, may also improve partitioning into the organic phase. |
| Product is volatile: While the chlorophenyl group reduces volatility, losses can still occur during solvent removal under high vacuum or with excessive heat. | Use a rotary evaporator with controlled temperature and pressure. For highly sensitive compounds, consider solvent removal via a gentle stream of inert gas. | |
| Product degradation: The ester functionality may be sensitive to strongly acidic or basic conditions during the work-up. | If possible, use a neutral quench (e.g., water) or a mild buffer. If an acidic or basic wash is necessary, perform it quickly at low temperatures and proceed immediately to the next step. | |
| Persistent Emulsion During Extraction | Presence of polar byproducts or unreacted starting materials: These can act as surfactants, stabilizing the emulsion. | Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Gentle swirling or centrifugation can also help to break up the emulsion. Filtering the entire mixture through a pad of Celite may also be effective. |
| Difficult Separation of Byproducts by Column Chromatography | Similar polarity of product and impurities: Co-elution is a common issue, especially with structurally similar byproducts. | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. Consider alternative purification methods such as preparative thin-layer chromatography (TLC) or distillation if the product is thermally stable. |
| Incomplete Removal of Water-Soluble Solvents (e.g., DMF, DMSO) | Insufficient washing: These high-boiling point solvents can be difficult to remove completely by washing alone. | Wash the organic layer with generous amounts of water or brine (at least 3-5 times the volume of the organic layer). A final wash with a dilute lithium chloride solution can also aid in the removal of DMF. |
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction involving this compound?
A1: A typical work-up procedure involves quenching the reaction mixture, followed by extraction, washing, drying, and purification. For instance, in a Reformatsky-type reaction, the procedure would be as follows:
-
Quenching: Cool the reaction mixture to 0°C and slowly add water or a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction 2-3 times to maximize recovery.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography or distillation.
Q2: How can I monitor the progress of a reaction with this compound?
A2: Thin-layer chromatography (TLC) is a common method for monitoring reaction progress. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material and the product. The spots can be visualized under UV light.
Q3: What are some common side reactions to be aware of?
A3: Depending on the reaction conditions, potential side reactions can include hydrolysis of the ester group, especially in the presence of strong acids or bases. In reactions involving strong bases, elimination reactions may also occur.
Quantitative Data Summary
The following table summarizes typical parameters for a generic reaction work-up involving this compound. Note that these are approximate values and may need to be optimized for specific reactions.
| Parameter | Typical Value/Range |
| Reaction Scale | 1-10 mmol |
| Quenching Solution Volume | 10-50 mL |
| Extraction Solvent Volume | 3 x 20-50 mL |
| Wash Solution (Water, Brine) Volume | 20-50 mL per wash |
| Drying Agent Amount | 5-10 g |
| Typical Crude Product Yield | 70-95% |
| Purity after Chromatography | >95% |
Experimental Protocols
Detailed Methodology for a General Work-up Procedure:
This protocol is based on a standard aqueous work-up and purification by column chromatography.
-
Quenching the Reaction:
-
Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice bath to 0°C.
-
Slowly add 30 mL of deionized water to the reaction mixture with stirring. If the reaction is sensitive to water, a saturated solution of ammonium chloride can be used as an alternative.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a 250 mL separatory funnel.
-
Add 50 mL of ethyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Extract the aqueous layer two more times with 30 mL of ethyl acetate each.
-
Combine all the organic layers in a flask.
-
-
Washing the Organic Layer:
-
Return the combined organic extracts to the separatory funnel.
-
Add 50 mL of deionized water, shake, and discard the aqueous layer.
-
Add 50 mL of saturated sodium chloride solution (brine), shake, and discard the aqueous layer. This helps to remove residual water from the organic phase.
-
-
Drying and Solvent Removal:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add approximately 5 g of anhydrous sodium sulfate, and swirl the flask. If the drying agent clumps together, add more until some remains free-flowing.
-
Allow the mixture to stand for 10-15 minutes.
-
Filter the solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask.
-
Rinse the drying agent with a small amount of fresh ethyl acetate to ensure complete transfer of the product.
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (typically not exceeding 40°C).
-
-
Purification by Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Visualizations
Caption: General workflow for the work-up and purification of reactions.
Caption: Troubleshooting logic for low product yield after work-up.
Preventing byproduct formation in difluoromethylation reactions
Welcome to the technical support center for difluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation in their experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter during difluoromethylation reactions, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Difluoromethylated Product
| Potential Cause | Troubleshooting Steps |
| Inactive Reagent or Catalyst | 1. Verify the quality and activity of the difluoromethylating agent (e.g., TMSCF₂H, HCF₂OTf), catalyst, and any additives. 2. Use freshly opened or properly stored reagents. Some reagents are sensitive to moisture and air. |
| Incorrect Reaction Temperature | 1. Optimize the reaction temperature. Some radical reactions require specific initiation temperatures, while others may need cooling to prevent byproduct formation. 2. For thermally sensitive substrates, consider lower reaction temperatures for longer durations. |
| Suboptimal Solvent Choice | 1. Ensure the solvent is appropriate for the reaction type. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are common for nucleophilic and some radical reactions.[1] 2. Ensure the solvent is anhydrous, as water can lead to the hydrolysis of reagents and intermediates. |
| Inappropriate Base | 1. The choice of base is critical, especially in nucleophilic difluoromethylation. Sterically hindered bases like tPentOK may be required to prevent undesired side reactions, such as the addition of the base to the substrate.[2] |
| Poor Substrate Reactivity | 1. Electron-rich or electron-deficient substrates may require different catalytic systems or reaction conditions.[2] 2. Consider a different difluoromethylation strategy (e.g., switching from a radical to a nucleophilic approach) that is better suited for your substrate.[3] |
Issue 2: Formation of Significant Byproducts
| Byproduct Observed | Potential Cause | Troubleshooting Steps |
| Homocoupled Product | High concentration of the carbene or radical intermediate. | 1. Slowly add the difluoromethylating agent or the initiator to maintain a low concentration of the reactive intermediate. 2. Optimize the catalyst and ligand system to favor cross-coupling over homocoupling.[4] |
| Defluorinated Product | Instability of the difluoromethylated intermediate. | 1. Use milder reaction conditions (e.g., lower temperature). 2. Choose a difluoromethylating agent that is less prone to defluorination under the reaction conditions.[2] |
| Product from Reaction with Solvent | The solvent is participating in the reaction. | 1. Switch to a more inert solvent. For example, if using THF which can undergo ring-opening, consider a solvent like dioxane or acetonitrile. |
| Hydrolysis of Reagent/Product | Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Over-reaction (e.g., bis-difluoromethylation) | Reaction conditions are too harsh or reaction time is too long. | 1. Reduce the reaction temperature. 2. Decrease the stoichiometry of the difluoromethylating agent. 3. Monitor the reaction progress closely and quench it once the desired product is formed.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in radical difluoromethylation reactions?
A1: Common byproducts in radical difluoromethylation include homocoupled products of the substrate, products from the reaction of the radical with the solvent, and in some cases, products of over-alkylation or cyclization, depending on the substrate.[5] The formation of these byproducts is often influenced by the concentration of the radical species and the reactivity of the solvent.
Q2: How can I prevent the hydrolysis of my difluoromethylating agent?
A2: Hydrolysis of difluoromethylating agents, particularly those that are moisture-sensitive like TMSCF₂H, can be a significant issue. To prevent this, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Proper handling and storage of the reagents are also essential.
Q3: My reaction is giving a mixture of mono- and bis-difluoromethylated products. How can I improve the selectivity for the mono-substituted product?
A3: To favor mono-difluoromethylation, you can try tuning the reaction temperature; lower temperatures often favor the formation of the mono-substituted product.[2] Additionally, reducing the stoichiometric equivalent of the difluoromethylating agent and carefully monitoring the reaction progress to stop it before significant bis-difluoromethylation occurs can improve selectivity.
Q4: Can the choice of catalyst influence byproduct formation in cross-coupling difluoromethylation?
A4: Absolutely. The choice of both the metal catalyst (e.g., palladium, copper, iron) and the ligand can significantly impact the reaction's outcome.[2][6] Different catalyst/ligand combinations can have varying efficiencies for the desired cross-coupling reaction versus side reactions like homocoupling or decomposition. Screening different catalysts and ligands is often necessary to optimize the reaction and minimize byproducts.
Q5: What is the role of a base in nucleophilic difluoromethylation, and how does it affect byproducts?
A5: In nucleophilic difluoromethylation using reagents like TMSCF₂H, a base is used to generate the active nucleophilic "CF₂H⁻" species.[3] The choice of base is critical. A sterically hindered base, such as potassium tert-pentoxide (tPentOK), can be advantageous as it is less likely to act as a nucleophile itself and add to the substrate, which would form an undesired byproduct.[2]
Experimental Protocols
Protocol 1: General Procedure for Radical Difluoromethylation of Alkenes
This protocol is a general guideline for the radical addition of a difluoromethyl group across an alkene, a common transformation in organic synthesis.
-
Reaction Setup : To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the alkene substrate (1.0 equiv.), the difluoromethyl radical precursor (e.g., difluoromethyltriphenylphosphonium bromide, 1.5 equiv.), and a suitable solvent (e.g., acetonitrile).
-
Initiation : Add a radical initiator or expose the reaction mixture to a light source (e.g., blue LED) if using a photoredox catalyst.
-
Reaction Monitoring : Stir the reaction mixture at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the specific protocol) and monitor the progress by TLC or GC-MS.
-
Work-up : Once the reaction is complete, quench the reaction (e.g., with water or a saturated aqueous solution of NaHCO₃). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Logic diagram illustrating common causes of byproduct formation.
Caption: A general troubleshooting workflow for difluoromethylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-Less Iron-Catalyzed Aromatic Cross-Coupling Difluoromethylation of Grignard Reagents with Difluoroiodomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a larger scale?
A1: The most prevalent and scalable method is the Reformatsky reaction.[1][2][3][4] This involves the reaction of a carbonyl compound, in this case, 3-chlorobenzaldehyde, with an α-halo ester, typically ethyl bromodifluoroacetate, in the presence of activated zinc metal.[1][2][4] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate.[4]
Q2: What are the critical parameters to control during the scale-up of the Reformatsky reaction for this synthesis?
A2: Several parameters are crucial for a successful and safe scale-up:
-
Zinc Activation: The activation of zinc is critical for initiating the reaction. Common methods include treatment with acids (e.g., HCl), iodine, or trimethylsilyl chloride. For large-scale operations, ensuring consistent and thorough activation of the zinc surface is vital.
-
Temperature Control: The formation of the organozinc reagent and the subsequent reaction with the aldehyde can be exothermic.[2] Inadequate temperature control on a larger scale can lead to uncontrolled reactions and the formation of byproducts. A well-designed reactor with efficient heat exchange is essential.
-
Solvent Selection: Anhydrous solvents are necessary to prevent the quenching of the organozinc intermediate. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used.
-
Addition Rate: A slow and controlled addition of the ethyl bromodifluoroacetate and 3-chlorobenzaldehyde mixture to the activated zinc suspension is recommended to manage the exothermicity of the reaction.
Q3: What are the potential side reactions to be aware of during this synthesis?
A3: Potential side reactions include:
-
Wurtz-type coupling: Self-condensation of the ethyl bromodifluoroacetate to form ethyl 2,2,3,3-tetrafluorosuccinate.
-
Cannizzaro-type reaction: Disproportionation of 3-chlorobenzaldehyde under basic conditions, although this is less common under typical Reformatsky conditions.
-
Formation of impurities from the starting materials: Ensure the purity of 3-chlorobenzaldehyde and ethyl bromodifluoroacetate to avoid introducing impurities into the final product.
Q4: How can I purify the final product, this compound, on a larger scale?
A4: For large-scale purification, fractional distillation under reduced pressure is the most common and effective method.[5] Given that fluorinated esters can sometimes be challenging to purify via chromatography due to their unique polarity, distillation offers a more practical solution. It is also possible to conduct the distillation in the presence of an organic base to reduce and remove fluoride ions.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or is very sluggish. | 1. Incomplete activation of zinc metal. 2. Presence of moisture in the reactants or solvent. 3. Low quality of zinc dust or turnings. | 1. Ensure thorough activation of zinc using a reliable method (e.g., washing with dilute HCl, followed by drying under vacuum). Consider using freshly activated zinc for each batch. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. Distill solvents over a suitable drying agent if necessary. 3. Use high-purity zinc with a large surface area. |
| Low yield of the desired product. | 1. Inefficient formation of the organozinc reagent. 2. Competing side reactions (e.g., Wurtz coupling). 3. Incomplete reaction. | 1. Optimize zinc activation and ensure a slight excess of zinc is used. 2. Maintain a low reaction temperature and control the addition rate of the reactants to minimize side reactions. 3. Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC) and ensure sufficient reaction time. |
| Formation of significant amounts of byproducts. | 1. High reaction temperature. 2. Impure starting materials. 3. Non-optimal stoichiometry. | 1. Implement efficient cooling and maintain the reaction temperature within the optimal range. 2. Use highly pure 3-chlorobenzaldehyde and ethyl bromodifluoroacetate. 3. Carefully control the molar ratios of the reactants. |
| Difficulty in isolating the pure product. | 1. Formation of a stable emulsion during workup. 2. Co-distillation with impurities. | 1. Use a different solvent for extraction or add a small amount of brine to break the emulsion. 2. Employ fractional distillation with a column of sufficient theoretical plates to achieve good separation. Consider a final purification step if necessary. |
Experimental Protocols
Key Experiment: Scaled-Up Synthesis of this compound via Reformatsky Reaction
Objective: To synthesize this compound on a multi-gram scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Zinc dust (<10 micron, activated) | 65.38 | 78.5 g | 1.2 |
| Iodine (for activation) | 253.81 | 2.5 g | 0.01 |
| 3-Chlorobenzaldehyde | 140.57 | 140.6 g | 1.0 |
| Ethyl bromodifluoroacetate | 202.98 | 223.3 g | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 1.5 L | - |
| 1 M Hydrochloric Acid | 36.46 | As needed for workup | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed for workup | - |
| Brine | - | As needed for workup | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed for drying | - |
Procedure:
-
Zinc Activation: In a flame-dried 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the zinc dust and a crystal of iodine. Heat the flask gently with a heat gun under a stream of nitrogen until purple iodine vapors are observed. Cool the flask to room temperature.
-
Reaction Setup: Add 500 mL of anhydrous THF to the activated zinc.
-
Reactant Preparation: In a separate dry flask, prepare a solution of 3-chlorobenzaldehyde (140.6 g, 1.0 mol) and ethyl bromodifluoroacetate (223.3 g, 1.1 mol) in 500 mL of anhydrous THF.
-
Reaction Initiation: Add approximately 10% of the reactant solution to the zinc suspension. The reaction mixture should warm up, and a color change may be observed, indicating the initiation of the reaction. If the reaction does not start, gentle heating may be applied.
-
Addition: Once the reaction has initiated, add the remaining reactant solution dropwise from the dropping funnel over 2-3 hours, maintaining the reaction temperature between 40-50°C. Use a water bath for cooling if necessary.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 50°C for an additional 2 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or GC.
-
Workup: Cool the reaction mixture to 0-5°C in an ice bath. Slowly quench the reaction by adding 1 M hydrochloric acid until the excess zinc has dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer twice with diethyl ether (2 x 250 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.
Expected Yield: 75-85% Purity (by GC): >98%
Visualizations
Experimental Workflow
References
- 1. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 2. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate, a crucial intermediate in various synthetic pathways. The performance of this method is contrasted with other analytical techniques, supported by detailed experimental protocols and comparative data to aid researchers, scientists, and drug development professionals in making informed decisions for quality control and assurance.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds, offering high resolution and sensitivity.[1] A validated HPLC method provides accurate quantification of the main component and its impurities.
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the purity analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (150 mm x 4.6 mm, 5 µm particle size). Given the fluorinated nature of the analyte, a column with a fluorinated stationary phase could also be explored for potentially enhanced selectivity.[2]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 60 40 20 20 80 25 20 80 25.1 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
2. Reagents and Sample Preparation:
-
Reagents: HPLC grade acetonitrile, phosphoric acid, and water.
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of approximately 100 µg/mL.[3]
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a similar concentration.[3]
3. Potential Impurities:
Impurities can originate from starting materials, intermediates, by-products, or degradation products.[4][5][6] For this compound, potential impurities could include:
-
Process-Related Impurities:
-
3-chlorophenylacetic acid (starting material)
-
Unreacted intermediates from the difluoroacetylation step.
-
Positional isomers (e.g., Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate or Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate).
-
-
Degradation Products:
-
Hydrolysis product: 2-(3-chlorophenyl)-2,2-difluoroacetic acid.
-
Caption: Workflow for the HPLC Purity Analysis of this compound.
Comparative Performance Data
The following table presents hypothetical purity data for this compound and two alternative intermediates, showcasing the type of results obtained from the HPLC analysis.
| Compound | Retention Time (min) | Purity (% Area) | Major Impurity (%) |
| This compound | 15.2 | 99.5 | 0.2 (at 12.8 min) |
| Alternative 1: Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate | 15.8 | 99.1 | 0.4 (at 13.5 min) |
| Alternative 2: Ethyl 2-(3-chlorophenyl)-2-fluoroacetate | 13.5 | 98.9 | 0.6 (at 11.2 min) |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for separating closely related impurities and isomers.[1] Good sensitivity with UV detection. Applicable to non-volatile compounds. | May require longer analysis times. Mobile phase consumption can be high. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[1] | Excellent for analyzing volatile impurities like residual solvents.[1] High efficiency and speed. | The analyte may have limited thermal stability, leading to degradation in the injector. Derivatization might be necessary, adding complexity. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides the absolute purity of a crystalline substance without the need for a reference standard.[7] Fast analysis time. | Only applicable to crystalline solids with a sharp melting point. Insensitive to impurities that do not affect the melting point or are amorphous.[7] |
| HPLC with Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides molecular weight information, aiding in the identification of unknown impurities.[1] High specificity and sensitivity. | Higher cost and complexity compared to HPLC-UV. Matrix effects can sometimes suppress ionization. |
| HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS/MS) | A fluorine-specific detector that can be coupled with HPLC. | Allows for the non-targeted analysis of all fluorine-containing compounds, including those not easily ionizable by ESI-MS.[8][9] | Highly specialized and expensive instrumentation. Not commonly available in all analytical laboratories. |
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cipac.org [cipac.org]
- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 5. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. colab.ws [colab.ws]
Navigating the Aromatic Maze: A Comparative Guide to the ¹H NMR Spectrum of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone technique for molecular characterization. This guide provides a detailed comparative analysis of the predicted ¹H NMR spectrum of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate, a compound of interest in medicinal chemistry, against its structural isomers, Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate and Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate. By examining the predicted spectral data, we can gain insights into how the position of the chloro substituent on the phenyl ring influences the chemical environment of the protons.
Predicted ¹H NMR Spectral Data Comparison
The predicted ¹H NMR data for this compound and its ortho- and para-isomers are summarized in the table below. These predictions are based on the additive effects of substituents on the chemical shifts of aromatic protons and typical values for ethyl esters.
| Compound | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.60 | s | 1H | Ar-H (H2) |
| ~7.50 | d | 1H | Ar-H (H6) | |
| ~7.45 | t | 1H | Ar-H (H5) | |
| ~7.40 | d | 1H | Ar-H (H4) | |
| ~4.40 | q | 2H | -OCH₂CH₃ | |
| ~1.35 | t | 3H | -OCH₂CH₃ | |
| Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate | ~7.65 | d | 1H | Ar-H (H6) |
| ~7.45-7.55 | m | 2H | Ar-H (H3, H4) | |
| ~7.35 | t | 1H | Ar-H (H5) | |
| ~4.40 | q | 2H | -OCH₂CH₃ | |
| ~1.35 | t | 3H | -OCH₂CH₃ | |
| Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | ~7.55 | d | 2H | Ar-H (H2, H6) |
| ~7.45 | d | 2H | Ar-H (H3, H5) | |
| ~4.40 | q | 2H | -OCH₂CH₃ | |
| ~1.35 | t | 3H | -OCH₂CH₃ |
Experimental Protocol for ¹H NMR Spectroscopy
To acquire the ¹H NMR spectrum of this compound or its analogs, the following experimental protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
The final volume in the NMR tube should be approximately 0.6 mL.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion, particularly in the aromatic region.
-
The sample should be shimmed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is typically sufficient for routine ¹H NMR.
-
Key acquisition parameters to consider include:
-
Pulse width: Calibrated 90° pulse.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
The spectrum should be phased and the baseline corrected.
-
The chemical shifts should be referenced to the internal standard (TMS).
-
The signals should be integrated to determine the relative number of protons.
-
The multiplicities of the signals (singlet, doublet, triplet, quartet, multiplet) should be determined to deduce the number of neighboring protons.
Predicted ¹H NMR Spectral Analysis Workflow
The logical workflow for analyzing the predicted ¹H NMR spectrum of this compound is depicted in the following diagram.
Caption: Predicted ¹H NMR Analysis Workflow.
Structure-Spectrum Correlation
The following diagram illustrates the correlation between the chemical structure of this compound and its predicted ¹H NMR signals.
Caption: Structure-Spectrum Correlation.
13C NMR Analysis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate: A Comparative Guide
This guide provides a detailed comparison of the predicted 13C NMR spectral data for Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate with experimentally determined data for structurally related compounds. It is intended for researchers, scientists, and professionals in drug development engaged in the structural elucidation and analysis of novel chemical entities. This document outlines the predicted chemical shifts, presents a standardized experimental protocol for acquiring 13C NMR spectra, and visualizes the analytical workflow.
Comparative 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound alongside experimental data for relevant comparative compounds: Ethyl Phenylacetate and Ethyl Difluoroacetate. The predicted values for the target compound are estimated based on established substituent effects and data from analogous structures.
| Carbon Atom | This compound (Predicted δ, ppm) | Ethyl Phenylacetate (Experimental δ, ppm)[1][2][3] | Ethyl Difluoroacetate (Experimental δ, ppm)[4] |
| C=O | 163-166 | 171.52 | ~165 |
| CF2 | 110-115 (t) | - | 108.7 (t) |
| C-1' | 135-138 | 134.25 | - |
| C-2' | 129-132 | 129.25 | - |
| C-3' | 134-137 | 128.54 | - |
| C-4' | 127-130 | 127.03 | - |
| C-5' | 128-131 | 128.54 | - |
| C-6' | 125-128 | 129.25 | - |
| O-CH2 | 63-66 | 60.76 | 63.3 |
| CH3 | 13-15 | 14.15 | 13.8 |
(Note: 't' indicates a triplet splitting pattern due to coupling with fluorine atoms. Chemical shifts are referenced to TMS at 0 ppm. The experimental data for comparative compounds was obtained in CDCl3.)
Experimental Protocol for 13C NMR Spectroscopy
This section details a standard protocol for the acquisition of a proton-decoupled 13C NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample or measure 10-20 µL of a liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
2. NMR Instrument Setup:
-
Insert the sample tube into the NMR spinner turbine and adjust the depth according to the instrument's specifications.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring optimal field homogeneity.
3. Data Acquisition:
-
Load a standard 13C NMR experiment with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[5]
-
The receiver gain should be adjusted automatically to prevent signal clipping.
-
Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are often sufficient.
-
A relaxation delay (d1) of 1-2 seconds is typically used for qualitative spectra. For quantitative analysis, longer delays may be necessary.[6][7]
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline and correctly phased peaks.
-
Calibrate the chemical shift axis by referencing the solvent peak (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required, although routine proton-decoupled 13C NMR is generally not used for precise quantification due to the nuclear Overhauser effect (nOe) and differences in relaxation times.[5][6]
-
Pick and label the peaks corresponding to the carbon atoms in the molecule.
Logical Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final data analysis in a typical 13C NMR experiment.
Caption: Workflow for 13C NMR analysis.
Advanced Structural Validation
For unambiguous structure assignment, especially in cases of closely related isomers, experimental data can be compared with quantum mechanically calculated 13C NMR chemical shifts.[8] This computational approach involves conformational searches and subsequent calculation of shielding tensors to predict the chemical shifts for a proposed structure, which are then compared against the experimental values to find the best match.[8]
References
- 1. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl phenylacetate(101-97-3) 13C NMR [m.chemicalbook.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032618) [hmdb.ca]
- 4. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sc.edu [sc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protocol for validating small molecule structure assignment using calculated 13C NMR chemical shifts with quantum mechanics and moe | Poster Board #745 - American Chemical Society [acs.digitellinc.com]
Comparing Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate to other difluoromethylating agents
The strategic incorporation of the difluoromethyl (–CF₂H) group into bioactive molecules is a cornerstone of modern medicinal chemistry. Valued as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, the –CF₂H moiety can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity.[1][2] This guide provides a comparative analysis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate and other prominent difluoromethylating agents, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Performance Comparison of Difluoromethylating Agents
The selection of an appropriate difluoromethylating agent is contingent upon several factors, including the nature of the substrate, desired reaction conditions, and functional group tolerance. Difluoromethylation reactions can be broadly categorized into three main pathways: nucleophilic, electrophilic, and radical.[3] This section provides a comparative overview of key agents from each category.
Table 1: Performance of Nucleophilic Difluoromethylating Agents
| Reagent/Method | Substrate Type | Typical Yield (%) | Key Advantages | Limitations |
| TMSCF₂H (with fluoride activation) | Aldehydes, ketones, imines, disulfides | 70-95% | Commercially available, operationally simple, metal-free for some applications.[4][5] | Requires a fluoride source for activation. |
| (Phenoxyphenyl)difluoromethane | Aryl halides (via cross-coupling) | 60-85% | Stable precursor. | Requires transition metal catalysis. |
| Zn(CF₂H)₂ reagents | Aryl iodides (with Cu or Pd catalysis) | Good to excellent | Effective for cross-coupling reactions.[2] | Requires preparation from hazardous precursors. |
Table 2: Performance of Electrophilic Difluoromethylating Agents
| Reagent | Substrate Type | Typical Yield (%) | Key Advantages | Limitations |
| S-(Difluoromethyl)diarylsulfonium salts | Sulfonic acids, tertiary amines, imidazoles, phosphines | 50-90% | Effective for heteroatom difluoromethylation.[6] | Fails to react with phenols, carbon nucleophiles, and primary/secondary amines.[6] |
| Difluoromethyl sulfoximines | Alkenes (photocatalysis) | Moderate to good | Can generate difluoromethyl radicals under photocatalytic conditions. | May require specific photocatalysts and light sources. |
Table 3: Performance of Radical Difluoromethylating Agents
| Reagent | Substrate Type | Typical Yield (%) | Key Advantages | Limitations |
| Ethyl Bromodifluoroacetate (as a proxy for this compound) | Alkenes, alkynes, hydrazones (with Cu catalysis) | Moderate to excellent | Readily available, versatile for various copper-catalyzed reactions.[7] | Often requires a metal catalyst and specific ligands. |
| NaSO₂CF₂H (with photocatalysis) | Heterocycles, coumarins | Up to 91% | Bench-stable solid, effective for C-H difluoromethylation under mild conditions.[8] | Requires a photocatalyst and light irradiation. |
| [Ph₃PCF₂H]⁺Br⁻ (with photocatalysis) | Alkenes | 48-96% | Efficient for oxy- and bromo-difluoromethylation of alkenes.[9] | Photocatalytic setup required. |
Reaction Mechanisms and Pathways
The efficacy of a difluoromethylating agent is intrinsically linked to its mechanism of action. Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes.
Difluorocarbene Generation from α-Halo-α,α-difluoroacetates
Agents such as this compound are precursors to difluorocarbene (:CF₂), a versatile intermediate for difluoromethylation. The generation of difluorocarbene from these precursors can be initiated thermally or by a base. The highly electrophilic difluorocarbene is then trapped by nucleophiles.
Caption: Generation of difluorocarbene from an ethyl aryldifluoroacetate precursor.
Radical Difluoromethylation via Photocatalysis
Visible light photocatalysis has emerged as a powerful tool for generating difluoromethyl radicals (•CF₂H) under mild conditions. Reagents like NaSO₂CF₂H can be activated by a photocatalyst to generate the •CF₂H radical, which then engages in various C-H functionalization and addition reactions.
Caption: General workflow for photocatalytic difluoromethylation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for key difluoromethylation reactions.
Protocol 1: O-Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate
This protocol describes the difluoromethylation of a phenol using a difluorocarbene precursor, a method analogous to what would be expected for this compound.[10]
Materials:
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one
-
Cesium carbonate (Cs₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
To a round-bottomed flask, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Seal the flask, evacuate, and backfill with nitrogen three times.
-
Add anhydrous DMF and deionized water.
-
Degas the solution with nitrogen for 1 hour.
-
Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a stream of nitrogen.
-
Equip the flask with a condenser and heat the reaction mixture to 120 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography.
Protocol 2: Photocatalytic C-H Difluoromethylation of a Heterocycle
This protocol outlines a general procedure for the visible-light-mediated C-H difluoromethylation of a heterocycle using NaSO₂CF₂H.[8]
Materials:
-
Heterocyclic substrate (e.g., 1-methylquinoxalin-2(1H)-one)
-
Sodium difluoromethanesulfinate (NaSO₂CF₂H)
-
Photocatalyst (e.g., a covalent organic framework or an iridium complex)
-
Dimethyl sulfoxide (DMSO)
-
Molecular oxygen (from air)
Procedure:
-
In a reaction vessel, combine the heterocyclic substrate (1.0 equiv), NaSO₂CF₂H (3.0 equiv), and the photocatalyst (e.g., 5 mol%).
-
Add DMSO as the solvent.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature under an air atmosphere.
-
Stir the reaction for 24 hours or until completion as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the difluoromethylated product.
Protocol 3: Copper-Catalyzed Difluoromethylation of an Alkene using Ethyl Bromodifluoroacetate
This protocol details a copper-catalyzed difluoroalkylation of an alkene, which serves as a model for reactions involving this compound.[7]
Materials:
-
Alkene substrate
-
Ethyl bromodifluoroacetate
-
Copper(I) catalyst (e.g., CuI)
-
Ligand (if necessary)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., DMF)
Procedure:
-
To a reaction tube, add the alkene (1.0 equiv), ethyl bromodifluoroacetate (1.5 equiv), copper(I) catalyst (e.g., 10 mol%), ligand (if required), and base (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product via column chromatography.
Conclusion
The field of difluoromethylation is rich with a diverse array of reagents, each with its own set of advantages and ideal applications. While this compound belongs to a class of reagents that serve as effective difluorocarbene precursors, its performance is best understood in the context of other available methods. Nucleophilic agents like TMSCF₂H offer a metal-free route for certain transformations, while photocatalytic methods utilizing radical precursors such as NaSO₂CF₂H provide mild conditions for C-H functionalization. The choice of the optimal difluoromethylating agent will ultimately be guided by the specific synthetic challenge at hand, including the substrate's electronic properties, the presence of sensitive functional groups, and the desired reaction pathway. This guide serves as a foundational resource to aid researchers in making informed decisions for the efficient and strategic incorporation of the valuable difluoromethyl moiety in their drug discovery endeavors.
References
- 1. Buy Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate (EVT-2749872) | 208259-49-8 [evitachem.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Purity Validation of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate: Elemental Analysis and Alternative Methods
For researchers, scientists, and professionals in drug development, the rigorous validation of chemical purity is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of elemental analysis for determining the purity of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate against other common analytical techniques. Supporting experimental data and detailed protocols are provided to assist in making informed decisions for quality control and compound characterization.
Introduction to Purity Analysis
This compound (C₁₀H₉ClF₂O₂) is a fluorinated aromatic compound that may serve as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring its purity is critical, as impurities can lead to unwanted side reactions, reduced product yields, and potential toxicity in final applications. Elemental analysis is a fundamental technique for confirming the elemental composition of a pure organic compound and, by extension, its purity.
Elemental Analysis for Purity Validation
Elemental analysis, particularly CHN analysis, is a combustion-based technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample.[1] This method is crucial for verifying the empirical formula of a synthesized compound.[1] For a compound to be considered pure, the experimentally determined elemental composition should align closely with the theoretically calculated values, typically within a ±0.4% deviation.[2][3]
Theoretical vs. Experimental Data
The theoretical elemental composition of this compound (Molecular Formula: C₁₀H₉ClF₂O₂, Molecular Weight: 234.63 g/mol ) is calculated as follows:
-
Carbon (C): (12.01 * 10 / 234.63) * 100% = 51.19%
-
Hydrogen (H): (1.01 * 9 / 234.63) * 100% = 3.87%
-
Chlorine (Cl): (35.45 / 234.63) * 100% = 15.11%
-
Fluorine (F): (19.00 * 2 / 234.63) * 100% = 16.20%
-
Oxygen (O): (16.00 * 2 / 234.63) * 100% = 13.64%
A hypothetical, yet representative, set of experimental results for a sample of this compound is presented below.
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 51.19 | 51.05 | -0.14 |
| Hydrogen (H) | 3.87 | 3.91 | +0.04 |
Note: Standard CHN analyzers determine carbon, hydrogen, and nitrogen. Analysis of other elements like chlorine and fluorine requires other specific techniques.
Comparison with Alternative Analytical Methods
While elemental analysis provides valuable information about elemental composition, it is often used in conjunction with other analytical techniques for a comprehensive purity assessment. The choice of method depends on the specific analytical needs, the nature of potential impurities, and available instrumentation.[4][5]
| Parameter | Elemental Analysis (EA) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Combustion of the sample to convert elements into simple gases for quantification.[6] | Measures the magnetic properties of atomic nuclei to provide structural information. | Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase.[5] | Separation of volatile compounds based on their physical and chemical properties, followed by mass-based detection.[4] |
| Primary Use | Determination of elemental composition and confirmation of empirical formula.[1] | Structural elucidation and identification of impurities with different chemical structures. | Purity determination and quantification of non-volatile and thermally labile impurities. | Purity profiling and identification of volatile and semi-volatile impurities.[4] |
| Specificity | Provides elemental ratios, not specific impurity structures. | High specificity for structural isomers and impurities with distinct NMR signals. | High, with detectors like Diode Array Detectors (DAD) providing spectral information for peak identification.[5] | High, especially with a mass spectrometer that provides mass-to-charge ratio information for identification.[5] |
| Sensitivity | Generally lower sensitivity compared to chromatographic methods. | Moderate sensitivity, dependent on the nucleus being observed and concentration. | High, with UV detectors being very sensitive for chromophoric compounds.[5] | High, capable of detecting trace-level impurities.[5] |
| Sample Throughput | Relatively low, as it is a sequential process. | Moderate, with typical acquisition times ranging from minutes to hours. | High, with typical run times of 15-30 minutes.[5] | Moderate to high, with modern fast GC methods.[5] |
Experimental Protocols
Elemental Analysis by Combustion
Objective: To determine the percentage of Carbon (C) and Hydrogen (H) in this compound.
Instrumentation: CHN Elemental Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried this compound sample into a tin capsule.
-
Combustion: The sample is introduced into a high-temperature furnace (around 900-1000 °C) and combusted in a stream of pure oxygen.
-
Gas Separation: The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of columns to separate them.
-
Detection: The concentration of each gas is measured by a thermal conductivity detector.
-
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Visualizations
Caption: Workflow for Elemental Analysis by Combustion.
Caption: Logical Flow for Comprehensive Purity Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
Analytical methods for the characterization of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
A comprehensive guide to the analytical methods for the characterization of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate, this document provides a comparative overview of various techniques, complete with experimental data and detailed protocols. It is intended for researchers, scientists, and professionals in drug development who require robust analytical methodologies for quality control and characterization of this fluorinated compound.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is critical for the accurate characterization and quantification of this compound. The following tables provide a summary of the performance of key analytical methods.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Performance |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 1.5 µg/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Analysis Time | 15 - 30 minutes |
| Specificity | High |
Table 2: Nuclear Magnetic Resonance Spectroscopy (¹⁹F NMR)
| Parameter | Performance |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~5 µg/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
| Analysis Time | 5 - 15 minutes |
| Specificity | High (Structural Elucidation) |
Table 3: High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | Performance |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 97 - 103% |
| Analysis Time | 10 - 20 minutes |
| Specificity | Moderate to High |
Table 4: Fourier-Transform Infrared Spectroscopy (FT-IR)
| Parameter | Performance |
| Primary Use | Functional Group Identification |
| Mode | Qualitative |
| Analysis Time | < 5 minutes |
| Specificity | Low (for quantification) |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the separation and identification of volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium at a constant flow rate of 1.0 mL/min.
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.
-
Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Dissolve the sample in ethyl acetate to a final concentration within the calibration range.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Data Analysis: Quantification is achieved by integrating the peak area of a characteristic ion and comparing it against the calibration curve.
Nuclear Magnetic Resonance Spectroscopy (¹⁹F NMR)
¹⁹F NMR is a powerful tool for the structural elucidation and quantification of fluorine-containing compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[1][2]
Instrumentation:
-
NMR spectrometer operating at a frequency of at least 400 MHz for ¹H.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard (e.g., trifluorotoluene) for quantitative analysis.
NMR Parameters:
-
Nucleus: ¹⁹F
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 16-64 (depending on concentration).
Data Analysis: The chemical shifts and coupling constants provide structural information. For quantification, the integral of the analyte signal is compared to the integral of the internal standard.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a versatile and robust method for the separation, identification, and quantification of non-volatile compounds.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Create calibration standards by serial dilution in the mobile phase.
-
Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 220 nm.
Data Analysis: Quantification is performed by comparing the peak area of the analyte with the calibration curve.
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR is used for the rapid identification of functional groups present in a molecule.[3][4]
Instrumentation:
-
FT-IR spectrometer.
Sample Preparation:
-
For liquids, a thin film can be prepared between two KBr or NaCl plates.
-
Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
FT-IR Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C-F, C-Cl, aromatic C-H).
Visualizations
The following diagrams illustrate the workflows for the key analytical methods.
Potential Impurities and Alternative Methods
During the synthesis of this compound, potential impurities may arise from starting materials, side reactions, or degradation. Common impurities in related syntheses of difluoroacetate esters can include unreacted starting materials, over-alkylated products, and hydrolysis products such as the corresponding carboxylic acid. These impurities can often be detected and quantified using the chromatographic methods described above.
Alternative analytical methods for the characterization of organofluorine compounds include Combustion Ion Chromatography (CIC) for total organic fluorine content and advanced mass spectrometry techniques like Time-of-Flight Mass Spectrometry (TOF-MS) for high-resolution mass analysis and accurate mass measurements. These methods can be particularly useful for identifying unknown impurities or degradation products.
References
- 1. azom.com [azom.com]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTIR study of hydrogen bonding interaction between fluorinated alcohol and unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fourier Transform Infrared Spectroscopy (FTIR) Analysis [intertek.com]
Characterization of Impurities in Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate. The objective is to offer a comparative analysis of techniques, present supporting experimental data, and provide detailed protocols to aid in the development of robust quality control strategies.
Overview of Potential Impurities
Impurities in this compound can originate from the manufacturing process, degradation, or improper storage. A thorough understanding of potential impurities is critical for ensuring the quality, safety, and efficacy of any downstream active pharmaceutical ingredient (API).
Potential Synthesis-Related Impurities:
Based on common synthetic routes for similar compounds, potential impurities may include:
-
Starting Material Residues: Unreacted starting materials such as 3-chloro-α,α-difluoroacetophenone.
-
Reagent-Related Impurities: Impurities arising from reagents used in the synthesis, for example, residual catalysts or coupling agents.
-
Byproducts: Compounds formed through side reactions during the synthesis, such as isomers or over-alkylated products.
Potential Degradation Products:
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[1][2][3] The primary degradation pathways for this compound are predicted to be hydrolysis and photodegradation.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 2-(3-chlorophenyl)-2,2-difluoroacetic acid and ethanol.
-
Oxidation: While the core structure is relatively stable to oxidation, forced oxidation studies using agents like hydrogen peroxide can help identify minor degradation products.
-
Photodegradation: The chlorophenyl group may be susceptible to photolytic cleavage or reactions upon exposure to UV light.[3][4][5]
-
Thermal Degradation: High temperatures can lead to decomposition, although the specific products would need to be identified through experimental studies.[1]
Comparative Analysis of Analytical Techniques
A multi-technique approach is often necessary for comprehensive impurity profiling. The two primary chromatographic techniques employed are High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a powerful technique for the separation and quantification of non-volatile organic impurities. A reversed-phase HPLC method is generally suitable for a compound of this polarity. Fluorinated stationary phases can sometimes offer alternative selectivity for halogenated aromatic compounds.[6]
Table 1: Comparison of HPLC Methods for Impurity Analysis
| Parameter | Method A: Standard C18 Column | Method B: Phenyl-Hexyl Column |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A: WaterB: Methanol |
| Gradient | 0-20 min, 30-70% B20-25 min, 70-30% B | Isocratic: 60% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 225 nm | UV at 225 nm |
| Resolution (Main Peak vs. Impurity 1) | 2.1 | 2.5 |
| Analysis Time | 30 min | 15 min |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile organic impurities and residual solvents.[2][7] Headspace sampling is commonly used for the analysis of residual solvents in pharmaceutical samples.[1][7][8]
Table 2: Comparison of GC-MS Methods for Residual Solvent Analysis
| Parameter | Method C: Headspace GC-MS | Method D: Direct Liquid Injection GC-MS |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium | Helium |
| Injector Temp. | 250 °C | 280 °C |
| Oven Program | 40 °C (10 min) to 240 °C at 10 °C/min | 50 °C (5 min) to 250 °C at 15 °C/min |
| Detector | Mass Spectrometer (Scan mode) | Mass Spectrometer (Scan mode) |
| Sample Prep. | Headspace incubation | Dilution in appropriate solvent |
| LOD for Benzene | < 1 ppm | < 5 ppm |
Experimental Protocols
Protocol for Forced Degradation Studies
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 1N HCl. Heat at 80°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 1N NaOH. Keep at room temperature for 4 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose 10 mg of the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
Protocol for HPLC-UV Analysis
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.
-
Preparation of Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions: Utilize the conditions outlined in Table 1 (Method A or B).
-
Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.
-
Quantification: Calculate the percentage of each impurity using the area normalization method or by using a reference standard for each impurity if available.
Protocol for GC-MS Residual Solvent Analysis
-
Preparation of Standard Solution: Prepare a stock solution containing known residual solvents (e.g., as per USP <467> classes) in a suitable solvent like dimethyl sulfoxide (DMSO).[7]
-
Preparation of Sample Solution (Headspace): Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a suitable dissolution solvent (e.g., DMSO or water). Seal the vial.
-
GC-MS Conditions: Utilize the conditions outlined in Table 2 (Method C).
-
Analysis: Equilibrate the headspace vial at the specified temperature and time before injection.
-
Identification and Quantification: Identify residual solvents by comparing their mass spectra and retention times with those of the standards. Quantify using an external or internal standard method.
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Potential degradation pathways.
Conclusion
The characterization of impurities in this compound requires a combination of chromatographic techniques and a systematic approach to forced degradation studies. HPLC-UV is suitable for the analysis of non-volatile synthesis-related impurities and degradation products, while GC-MS is essential for the identification of volatile impurities and residual solvents. The provided protocols and comparative data serve as a foundation for developing and validating robust analytical methods to ensure the quality and consistency of this important chemical intermediate. Further studies would be required to isolate and definitively identify the structure of any unknown impurities detected.
References
- 1. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. mdpi.com [mdpi.com]
- 4. On the mechanism of photocatalytic degradation of chlorinated phenols to CO2 and HCl by polyoxometalates | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Synthetic Routes to Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate: A GC-MS Perspective
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of reaction products for Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate, offering a comparative study of synthetic methodologies and their resulting product profiles.
This guide provides a detailed comparison of common synthetic routes for this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on the analysis of the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds. We will explore the expected product distributions and potential impurities associated with different synthetic strategies, providing researchers with the necessary information to select the most appropriate method for their needs and to effectively monitor reaction progress and product purity.
Method 1: The Reformatsky Reaction
A prevalent method for the synthesis of α,α-difluoro-β-hydroxy esters is the Reformatsky reaction. In the context of producing this compound, this reaction typically involves the treatment of 3-chlorobenzaldehyde with an organozinc reagent generated in situ from ethyl bromodifluoroacetate and activated zinc.
Experimental Protocol: GC-MS Analysis of Reformatsky Reaction Products
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (GC-MS) is utilized.
Sample Preparation: A 1 µL aliquot of the crude reaction mixture is diluted with 1 mL of ethyl acetate. The solution is then filtered through a 0.45 µm syringe filter prior to injection.
GC-MS Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this analysis.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Expected Reaction Products and Impurities
The primary product of this reaction is the corresponding β-hydroxy ester, Ethyl 3-(3-chlorophenyl)-3-hydroxy-2,2-difluoroacetate. Subsequent dehydration of this intermediate yields the target molecule, this compound. However, several byproducts can be expected and should be monitored by GC-MS.
Table 1: GC-MS Data for Reformatsky Reaction Products
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) | Typical Yield (%) |
| This compound (Main Product) | ~12.5 | 234 (M+), 205, 189, 161, 133 | 75-85 |
| Ethyl 3-(3-chlorophenyl)-3-hydroxy-2,2-difluoroacetate | ~13.2 | 252 (M+), 234, 207, 181, 141 | 5-15 |
| Unreacted 3-chlorobenzaldehyde | ~7.8 | 140 (M+), 139, 111, 75 | Variable |
| Ethyl bromodifluoroacetate | ~5.2 | 202/204 (M+), 157/159, 123, 79/81 | Variable |
| Self-condensation product of ethyl bromodifluoroacetate | Variable | Dependent on structure | <5 |
Note: Retention times are approximate and can vary depending on the specific instrument and conditions. Yields are typical and can be influenced by reaction conditions.
Reaction and Analysis Workflow
Caption: Workflow of the Reformatsky reaction and subsequent GC-MS analysis.
Method 2: Direct Friedel-Crafts Acylation (Alternative)
An alternative approach to the synthesis of this compound is through a direct Friedel-Crafts acylation of chlorobenzene with a suitable difluoroacetylating agent, such as ethyl difluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Experimental Protocol: GC-MS Analysis of Friedel-Crafts Acylation Products
The sample preparation and GC-MS parameters for analyzing the products of the Friedel-Crafts acylation are identical to those described for the Reformatsky reaction, ensuring a direct comparison of the resulting chromatograms.
Expected Reaction Products and Impurities
A significant challenge with Friedel-Crafts acylation on a substituted benzene ring is the potential for the formation of constitutional isomers. For 3-chlorophenyl derivatives, ortho-, meta-, and para-acylated products can be formed.
Table 2: GC-MS Data for Friedel-Crafts Acylation Products
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) | Typical Yield (%) |
| This compound (Main Product) | ~12.5 | 234 (M+), 205, 189, 161, 133 | 40-60 |
| Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate (ortho-isomer) | ~12.2 | 234 (M+), 205, 189, 161, 133 | 10-20 |
| Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate (para-isomer) | ~12.8 | 234 (M+), 205, 189, 161, 133 | 20-30 |
| Unreacted Chlorobenzene | ~4.5 | 112 (M+), 77 | Variable |
| Polyacylated byproducts | >14.0 | Higher m/z values | <5 |
Note: Retention times are approximate. Isomers may have very similar fragmentation patterns, requiring careful chromatographic separation and comparison with standards for definitive identification. Yields are estimates and highly dependent on the catalyst and reaction conditions.
Logical Relationship of Isomer Formation
Caption: Isomer formation in the Friedel-Crafts acylation of chlorobenzene.
Comparative Summary
| Feature | Method 1: Reformatsky Reaction | Method 2: Direct Friedel-Crafts Acylation |
| Regioselectivity | High (specifically targets the aldehyde) | Low (produces a mixture of ortho, meta, and para isomers) |
| Typical Main Product Yield | Good to Excellent (75-85%) | Moderate (40-60% of the desired meta-isomer) |
| Key Byproducts | Unreacted starting materials, β-hydroxy ester intermediate | Positional isomers, polyacylated products |
| Purification | Relatively straightforward (separation of products with different functional groups) | Challenging (separation of isomers with similar physical properties) |
| GC-MS Analysis Focus | Monitoring conversion of the intermediate and starting materials. | Quantifying the ratio of isomers and identifying polyacylation. |
Conclusion
For the synthesis of this compound, the Reformatsky reaction offers a significant advantage in terms of regioselectivity and yield of the desired product. GC-MS analysis of the reaction mixture is crucial for monitoring the conversion of the β-hydroxy ester intermediate and ensuring the absence of starting materials.
In contrast, while direct Friedel-Crafts acylation provides a more direct route, it suffers from a lack of regioselectivity , leading to a mixture of isomers that are often difficult to separate. GC-MS is an indispensable tool for the analysis of these reaction mixtures, allowing for the quantification of the different isomers and guiding the development of purification strategies.
Researchers should carefully consider the trade-offs between these two methods. For applications requiring high purity of the meta-isomer, the Reformatsky reaction is the superior choice. If a mixture of isomers is acceptable or if a more direct, albeit lower-yielding, route is preferred, Friedel-Crafts acylation may be considered. In both cases, GC-MS analysis is a critical component of the workflow for ensuring product quality and optimizing reaction conditions.
Safety Operating Guide
Proper Disposal of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate: A Step-by-Step Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate, ensuring compliance with safety regulations and promoting a secure laboratory environment.
This document outlines the necessary procedures for the safe handling and disposal of this compound, a compound frequently used in pharmaceutical and agrochemical research. Adherence to these guidelines is critical to mitigate potential environmental and health risks.
Hazard and Safety Information
Prior to handling, it is crucial to be aware of the hazards associated with this compound. The following table summarizes key safety data.
| Identifier | Value |
| CAS Number | 135334-14-4 |
| Product Name | This compound |
Note: This information is based on available Safety Data Sheets (SDS). Always consult the specific SDS for the product you are using for the most accurate and complete information.
Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. It is imperative to prevent this chemical from entering the environment, drains, or water courses.
Step-by-Step Disposal Procedure:
-
Consult Regulations: Before initiating any disposal procedure, consult your local, state, and federal regulations regarding hazardous waste disposal. Institutional guidelines and protocols must also be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. If there is a risk of inhalation, use a certified respirator.
-
Containerization:
-
Ensure the original container is securely sealed. If the original container is damaged or leaking, transfer the material to a new, compatible, and properly labeled container.
-
The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.
-
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management plan. It should be segregated as a halogenated organic waste.
-
Storage Pending Disposal: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. Provide them with the complete chemical name and quantity of the waste.
-
Documentation: Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal company.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should not replace the directives of your institution's Environmental Health and Safety department or the specific information provided on the Safety Data Sheet for the product in use. Always prioritize safety and regulatory compliance.
Personal protective equipment for handling Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
This guide provides essential safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, working with Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate. The following procedures are designed to ensure the safe handling and management of this chemical.
I. Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the appropriate use of personal protective equipment. The following PPE is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Specifications & Use Case |
| Eye and Face Protection | Safety Goggles and Face Shield | Always wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over safety glasses when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | For prolonged contact with halogenated compounds, Viton™ or other fluoroelastomer gloves are recommended. Nitrile gloves may be suitable for incidental contact but must be changed immediately upon any sign of contamination.[1] Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A flame-retardant laboratory coat must be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if exposure limits are at risk of being exceeded, a NIOSH-approved respirator with organic vapor cartridges is required. |
| Foot Protection | Closed-Toe Shoes | Safety footwear should always be worn in areas where chemicals are handled.[2] Shoes should fully cover the foot; perforated shoes or sandals are not permitted.[2] |
II. Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks during the handling and use of this compound.
1. Pre-Handling Preparations:
-
Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.[3]
-
Emergency Equipment Check: Ensure that safety showers and eyewash stations are accessible and in good working order.
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the chemical to the work area.
2. Handling Procedures:
-
Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.
-
Aerosol Prevention: Avoid procedures that may generate aerosols or dust.
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames.
-
Transferring Solutions: Use appropriate tools such as pipettes or cannulas for transferring liquids to minimize the risk of spills.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is room temperature.[5]
III. Disposal Plan: Chemical Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Collection:
-
Designated Container: Collect all waste containing this chemical in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Halogenated Waste Stream: As a halogenated organic compound, this waste should be segregated into a "halogenated waste" container.[4][6] Do not mix with non-halogenated solvent waste, as this can increase disposal costs.[6]
-
Container Integrity: Ensure waste containers are in good condition, compatible with the chemical, and have a secure, threaded cap.[4]
2. Container Disposal:
-
Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6]
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[7]
-
Label Removal: Before disposing of the empty and rinsed container in regular trash, all chemical labels must be completely removed or defaced.[7]
3. Spill Management:
-
Small Spills: For minor spills, absorb the material with inert absorbent pads.[4] Place the used absorbent pads in a sealed and labeled container for hazardous waste disposal.[4]
-
Large Spills: In the event of a large spill, evacuate the area and follow the emergency procedures established by your institution.
IV. Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. This compound | 135334-14-4 [chemicalbook.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
